ethyl 5-bromo-1H-pyrazole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
ethyl 5-bromo-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWIBLHEPZYWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719104 | |
| Record name | Ethyl 5-bromo-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392208-46-6 | |
| Record name | Ethyl 5-bromo-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-bromo-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-bromo-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-1H-pyrazole-3-carboxylate is a key heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromine atom and a versatile ethyl ester group on a pyrazole core, makes it an invaluable precursor for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutics. The pyrazole motif is a well-established pharmacophore present in numerous approved drugs, and its derivatives are known to exhibit a broad spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery.
Core Compound Identification
CAS Number: 1392208-46-6[1]
Molecular Formula: C₆H₇BrN₂O₂[1]
IUPAC Name: this compound[1]
SMILES: CCOC(=O)C1=NNC(=C1)Br[1]
Chemical Structure:
Figure 1: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in biological assays.
| Property | Value | Source |
| Molecular Weight | 219.04 g/mol | --INVALID-LINK--[1] |
| XLogP3-AA | 1.8 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 2 | --INVALID-LINK--[1] |
| Exact Mass | 217.9691 g/mol | --INVALID-LINK--[1] |
| Monoisotopic Mass | 217.9691 g/mol | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 55.1 Ų | --INVALID-LINK--[1] |
| Heavy Atom Count | 11 | --INVALID-LINK--[1] |
Synthesis of this compound
Part 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
The pyrazole core is typically constructed via a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and hydrazine. A common and efficient method involves the reaction of diethyl oxalate with a suitable three-carbon synthon, followed by cyclization with hydrazine. A well-established route starts from the Claisen condensation of a ketone with diethyl oxalate, followed by reaction with hydrazine.[2][3]
Figure 2: General synthesis of ethyl 5-aryl-1H-pyrazole-3-carboxylates.
Experimental Protocol (Inferred):
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve freshly cut sodium metal in absolute ethanol with cooling.
-
Claisen Condensation: To the freshly prepared sodium ethoxide solution, add diethyl oxalate. Then, add a solution of an appropriate ketone (e.g., acetone) in ethanol dropwise at a low temperature (e.g., 0-5 °C).
-
Reaction and Work-up: Allow the reaction to stir at room temperature until completion (monitored by TLC). The reaction mixture is then quenched with a weak acid and extracted with an organic solvent.
-
Cyclization with Hydrazine: Dissolve the resulting crude β-dicarbonyl intermediate in a suitable solvent like ethanol or acetic acid. Add hydrazine hydrate and reflux the mixture for several hours.
-
Isolation and Purification: After cooling, the product often precipitates. The solid is collected by filtration, washed, and can be further purified by recrystallization to yield ethyl 1H-pyrazole-3-carboxylate.
Part 2: Bromination of Ethyl 1H-pyrazole-3-carboxylate
The second stage involves the regioselective bromination of the pyrazole ring. The C5 position of the pyrazole ring is susceptible to electrophilic substitution.
Figure 3: Bromination of ethyl 1H-pyrazole-3-carboxylate.
Experimental Protocol (Inferred from analogous reactions):
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 1H-pyrazole-3-carboxylate in a suitable solvent such as acetonitrile.
-
Addition of Brominating Agent: Add a brominating agent such as phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS). The choice of reagent can influence the reaction conditions and selectivity. The synthesis of a related compound utilizes tribromooxyphosphorus.[4]
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and carefully pour it into a pre-cooled saturated aqueous solution of a base like sodium carbonate to neutralize the acid. The product can then be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile intermediate due to the presence of three key functional handles: the N-H of the pyrazole ring, the ethyl ester, and the bromo substituent. The bromine atom is particularly useful for introducing molecular diversity through various cross-coupling reactions.
Utility as a Building Block in Kinase Inhibitor Synthesis
The pyrazole scaffold is a common feature in many kinase inhibitors. The bromine atom at the C5 position of this compound serves as a convenient attachment point for aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space around the pyrazole core to optimize binding to the target kinase.
Figure 4: Suzuki-Miyaura coupling of this compound.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial, combine this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) several times.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), followed by a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or DME/H₂O).
-
Reaction Conditions: Heat the reaction mixture with stirring. The temperature and reaction time will depend on the specific substrates and catalyst used. Microwave irradiation can often significantly reduce reaction times.[5]
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the desired 5-aryl-1H-pyrazole-3-carboxylate.
Conclusion
This compound is a high-value building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its straightforward, albeit inferred, synthesis and the reactivity of its functional groups provide a versatile platform for the creation of diverse chemical libraries. The ability to readily participate in cross-coupling reactions like the Suzuki-Miyaura coupling makes it an essential tool for medicinal chemists aiming to develop novel therapeutics, especially in the area of kinase inhibitors. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a solid foundation for its use in research and development.
References
- 1. This compound | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Strategic Importance of Ethyl 5-bromo-1H-pyrazole-3-carboxylate
An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-1H-pyrazole-3-carboxylate
In the landscape of modern drug discovery and development, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyrazole nucleus is a privileged structure, prized for its metabolic stability and versatile substitution patterns that allow for fine-tuning of pharmacological activity. This compound is a particularly valuable bifunctional building block. The ester moiety at the C3 position serves as a versatile handle for amide bond formation, a cornerstone of medicinal chemistry, while the bromine atom at the C5 position provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular complexity. This guide provides a comprehensive overview of robust and reproducible synthetic strategies to access this key intermediate, grounded in established chemical principles and supported by field-proven insights.
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic analysis reveals two primary strategic approaches to the synthesis of this compound. These strategies hinge on the timing of the bromination step relative to the formation of the pyrazole core.
Caption: Retrosynthetic pathways for this compound.
Strategy I: Post-Cyclization Bromination - A Two-Stage, High-Fidelity Approach
This strategy is arguably the most common and reliable, separating the construction of the heterocyclic core from the halogenation step. This modularity allows for better control and purification of the intermediate, often leading to a higher purity of the final product.
Workflow for Strategy I
Caption: Experimental workflow for the Post-Cyclization Bromination strategy.
Part A: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
The foundational Knorr pyrazole synthesis provides an efficient route to the pyrazole core.[1] The reaction proceeds via a Claisen condensation to form a 1,3-dicarbonyl intermediate, which is then cyclized with hydrazine.[2][3]
Causality Behind Experimental Choices:
-
Base: Sodium ethoxide is used as the base for the Claisen condensation. It is crucial that the alkoxide base matches the alcohol of the ester (ethanol in diethyl oxalate) to prevent transesterification, which would result in a mixture of products.
-
Solvent: Anhydrous ethanol is the solvent of choice as it is the conjugate acid of the ethoxide base, maintaining reaction equilibrium and providing good solubility for the reactants.
-
Cyclization Conditions: The cyclization with hydrazine hydrate is often performed in an acidic medium (like acetic acid) or neat. The acid catalyzes the dehydration steps involved in forming the pyrazole ring.[4][5]
Experimental Protocol: Ethyl 1H-pyrazole-3-carboxylate
-
Preparation of Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq) in small portions to anhydrous ethanol (approx. 10-15 mL per gram of sodium) at room temperature. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved.
-
Claisen Condensation: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. A mixture of diethyl oxalate (1.0 eq) and dry acetone (1.0 eq) is added dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Intermediate Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. A thick precipitate of the sodium salt of ethyl 2,4-dioxobutanoate will form.
-
Cyclocondensation: Cool the mixture again to 0-5 °C. Add hydrazine hydrate (1.0-1.1 eq) dropwise, followed by glacial acetic acid (2.0 eq).
-
Reaction Work-up: Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC. After completion, cool the mixture and reduce the solvent volume under reduced pressure.
-
Purification: Pour the residue into ice-water and adjust the pH to ~7 with a suitable acid or base if necessary. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Part B: Bromination of Ethyl 1H-pyrazole-3-carboxylate
Electrophilic substitution on the pyrazole ring typically occurs at the C4 position due to its higher electron density.[6] To achieve bromination at the C5 position, the C4 position must be either blocked or the reaction conditions must favor C5 substitution. However, for the unsubstituted ethyl 1H-pyrazole-3-carboxylate, direct bromination can often lead to a mixture of products. A more selective method involves using a less reactive brominating agent or controlling the stoichiometry carefully.
Causality Behind Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine, reducing the formation of poly-brominated byproducts.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is suitable for this reaction.
Experimental Protocol: this compound
-
Reaction Setup: Dissolve Ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature. It is advisable to protect the reaction from light to prevent radical side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for several hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS or bromine. Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Strategy II: Direct Cyclization of a Brominated Precursor
This strategy involves synthesizing a brominated 1,3-dicarbonyl compound and then performing the cyclocondensation with hydrazine. While this approach appears more convergent, it can present challenges in the synthesis and stability of the brominated precursor and potential regioselectivity issues during cyclization.
Workflow for Strategy II
Caption: Experimental workflow for the Direct Cyclization strategy.
Experimental Protocol: Direct Cyclization
-
Precursor Synthesis: Prepare the sodium salt of diethyl oxalate as described in Strategy I. Add bromoacetone (1.0 eq) dropwise to the sodium ethoxide solution at 0-5 °C. Allow the reaction to proceed at room temperature overnight to form the brominated 1,3-dicarbonyl intermediate. Self-Validation Note: This intermediate can be unstable; it is often generated and used in situ without isolation.
-
Cyclocondensation: To the freshly prepared solution of the brominated precursor, add hydrazine hydrate (1.0 eq) at low temperature (0-5 °C).
-
Reaction and Work-up: Allow the mixture to stir at room temperature or with gentle heating until cyclization is complete (monitor by TLC). The work-up and purification would be similar to Strategy I, involving solvent removal, aqueous work-up, extraction, and chromatographic purification. Causality Note: The regioselectivity of the cyclization is critical. The nucleophilic attack of hydrazine can occur at either carbonyl group, potentially leading to a mixture of the desired 5-bromo isomer and the 3-bromo isomer. The electronic and steric environment of the carbonyls will dictate the major product.
Alternative Pathway: The Sandmeyer Reaction
For specialized applications, a Sandmeyer reaction offers a route from an amino-pyrazole.[7] This involves the diazotization of ethyl 5-amino-1H-pyrazole-3-carboxylate followed by a copper(I) bromide-mediated substitution.[8][9]
Causality Behind Experimental Choices:
-
Diazotization: This step requires cold, acidic conditions (using NaNO₂ and HBr) to form the unstable diazonium salt. Temperatures must be kept low (0-5 °C) to prevent premature decomposition.
-
Substitution: The subsequent reaction with CuBr facilitates the displacement of the diazonium group (N₂) with a bromide ion via a radical-nucleophilic aromatic substitution mechanism.[7]
This method is generally more complex and involves handling potentially hazardous diazonium intermediates, making it less common for bulk synthesis compared to the other strategies.
Data Summary and Comparison of Routes
| Parameter | Strategy I: Post-Cyclization Bromination | Strategy II: Direct Cyclization | Strategy III: Sandmeyer Reaction |
| Starting Materials | Diethyl oxalate, Acetone, Hydrazine, NBS | Diethyl oxalate, Bromoacetone, Hydrazine | Ethyl 5-amino-1H-pyrazole-3-carboxylate |
| Number of Steps | 2 (main steps) | 1-2 (often in-situ) | 2 (diazotization + substitution) |
| Typical Overall Yield | Good to Excellent | Moderate to Good | Moderate |
| Key Advantages | High purity, reliable, well-established, modular. | More convergent. | Useful for specific precursor availability. |
| Key Challenges | Potential for over-bromination if not controlled. | Stability of brominated intermediate, regioselectivity of cyclization. | Handling of unstable diazonium salts, safety concerns. |
Conclusion
For the reliable and scalable synthesis of this compound, the Post-Cyclization Bromination (Strategy I) represents the most robust and scientifically sound approach for research and development professionals. Its stepwise nature allows for clear checkpoints and purification of intermediates, ensuring high final product quality and reproducibility. While the direct cyclization method offers a more convergent path, it requires careful control over regioselectivity and handling of potentially unstable intermediates. The choice of synthesis should ultimately be guided by the specific requirements of the research goal, available starting materials, and the scale of the reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to Ethyl 5-bromo-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a versatile pharmacophore. Within this important class of heterocycles, Ethyl 5-bromo-1H-pyrazole-3-carboxylate emerges as a particularly valuable building block. Its trifunctional nature—possessing a reactive bromine atom, a modifiable ester group, and a pyrazole core with a reactive N-H site—provides medicinal chemists with a powerful tool for generating diverse molecular libraries and synthesizing complex target molecules, especially in the realm of protein kinase inhibitors.[1]
This technical guide offers a comprehensive overview of this compound, detailing its chemical properties, synthesis, and strategic applications in drug discovery and development.
Core Molecular and Physical Properties
A foundational understanding of a molecule begins with its fundamental properties. This compound is a stable, crystalline solid at room temperature. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | Ethyl 3-bromo-1H-pyrazole-5-carboxylate | PubChem[2] |
| CAS Number | 1392208-46-6 | AbacipharmTech[3] |
| Molecular Formula | C₆H₇BrN₂O₂ | PubChem[2] |
| Molecular Weight | 219.04 g/mol | PubChem[2] |
| Appearance | White to off-white crystalline solid | (Typical) |
| Melting Point | Not explicitly reported; related compounds like ethyl 3-methylpyrazole-5-carboxylate melt at 80-84 °C. | - |
Synthesis of the Pyrazole Core: A Mechanistic Approach
The synthesis of this compound is not typically a single-step process but rather a logical sequence involving the formation of the pyrazole-3-carboxylate core followed by selective bromination. The most common and robust method for constructing the core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4]
Step 1: Formation of the 1,3-Dicarbonyl Intermediate
The synthesis begins with a Claisen condensation reaction. Diethyl oxalate is treated with ethyl acetate in the presence of a strong base, such as sodium ethoxide. The ethoxide anion deprotonates the α-carbon of ethyl acetate, generating an enolate nucleophile. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to the formation of diethyl 2-oxobutanedioate, a key 1,3-dicarbonyl intermediate.
Step 2: Cyclization with Hydrazine
The resulting 1,3-dicarbonyl compound is then reacted with hydrazine hydrate, typically in an acidic medium like glacial acetic acid.[4] The reaction proceeds via a nucleophilic attack from one of the hydrazine nitrogens onto one of the ketone carbonyls, followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. Subsequent dehydration yields the stable aromatic pyrazole ring. This step is highly efficient and is the cornerstone of pyrazole synthesis.[4][5]
Step 3: Regioselective Bromination
With the ethyl 1H-pyrazole-3-carboxylate core constructed, the final step is the introduction of the bromine atom at the C5 position. This is achieved through electrophilic aromatic substitution. The pyrazole ring is electron-rich and susceptible to halogenation. Treatment with a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent like tetrahydrofuran, results in the selective bromination at the C5 position.[6] The regioselectivity is dictated by the electronic properties of the pyrazole ring, where the C5 position is often kinetically favored for electrophilic attack.
Caption: Synthetic pathway to this compound.
Spectroscopic Characterization
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.5-14.5 (s, 1H): This broad singlet corresponds to the acidic N-H proton of the pyrazole ring. Its chemical shift can be highly variable and concentration-dependent.
-
δ 6.8-7.0 (s, 1H): A sharp singlet representing the C4-H proton on the pyrazole ring.
-
δ 4.35 (q, J = 7.1 Hz, 2H): A quartet corresponding to the -OCH₂- protons of the ethyl ester group.
-
δ 1.30 (t, J = 7.1 Hz, 3H): A triplet for the terminal -CH₃ protons of the ethyl ester group.
Predicted ¹³C NMR (101 MHz, DMSO-d₆):
-
δ 160-162: Carbonyl carbon of the ester.
-
δ 140-142: C3 carbon of the pyrazole ring (attached to the ester).
-
δ 130-132: C5 carbon of the pyrazole ring (attached to bromine).
-
δ 110-112: C4 carbon of the pyrazole ring.
-
δ 61-62: -OCH₂- carbon of the ethyl ester.
-
δ 14-15: -CH₃ carbon of the ethyl ester.
Chemical Reactivity and Strategic Applications in Synthesis
The synthetic utility of this compound lies in the orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecule, making it a powerful scaffold for building molecular complexity.
Caption: Key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling at the C5-Position
The C5-Br bond is the primary site for diversification via palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[7]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups. This is arguably the most common method for elaborating bromo-heterocycles in drug discovery programs.[8][9] A typical protocol involves a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system like dioxane/water.[8][10]
-
Sonogashira Coupling: This reaction with terminal alkynes introduces alkynyl moieties, which can serve as handles for further chemistry (e.g., click reactions) or as components of the final target molecule.
-
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of C-N bonds, introducing primary or secondary amines at the C5 position, a common feature in many kinase inhibitors.
The reactivity order for halogens in these couplings is generally I > Br > Cl, making the 5-bromo derivative an ideal substrate that balances high reactivity with good stability and availability.
Modification of the Ester Group
The ethyl ester at the C3 position provides another handle for modification:
-
Hydrolysis: Saponification with a base like lithium hydroxide or sodium hydroxide readily converts the ester to the corresponding carboxylic acid.[11] This acid can then be used in amide bond formation, a critical reaction in drug synthesis.
-
Amidation: Direct conversion of the ester to an amide can sometimes be achieved by heating with an amine, or more commonly, after hydrolysis to the acid, using standard peptide coupling reagents (e.g., HATU, HOBt).
Functionalization of the Pyrazole N-H
The N-H proton of the pyrazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or arylated. This N1 position is crucial for modulating the pharmacokinetic properties (e.g., solubility, metabolic stability) of the final compound and for establishing key interactions within a protein's binding pocket.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate precautions.
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a high-value, versatile building block for chemical synthesis and drug discovery. Its strategic placement of three distinct functional groups allows for a controlled, stepwise elaboration to generate a vast chemical space. The proven utility of its C5-bromo group in robust palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists aiming to synthesize novel therapeutics, particularly in the competitive field of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage the power of the pyrazole scaffold in their work.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
physical and chemical properties of ethyl 5-bromo-1H-pyrazole-3-carboxylate
An In-depth Technical Guide to Ethyl 5-bromo-1H-pyrazole-3-carboxylate
Prepared by a Senior Application Scientist
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and rigid conformational structure make it a privileged scaffold for engaging with biological targets. Compounds incorporating the pyrazole moiety exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anti-pyretic, and antimicrobial properties[1][2]. This compound emerges as a particularly valuable building block in this context. It is a trifunctional molecule, presenting a reactive bromine atom, a modifiable ester group, and a pyrazole N-H group, offering multiple avenues for synthetic elaboration and library development. This guide provides an in-depth analysis of its physical, chemical, and spectral properties, offering field-proven insights for researchers and drug development professionals aiming to leverage this versatile intermediate.
Physicochemical and Structural Properties
A comprehensive understanding of a molecule's physical properties is fundamental to its application in research and development, influencing everything from reaction setup to formulation. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₆H₇BrN₂O₂ | [3] |
| Molecular Weight | 219.04 g/mol | [3] |
| CAS Number | 1392208-46-6 | [3] |
| Canonical SMILES | CCOC(=O)C1=NNC(=C1)Br | [3] |
| InChIKey | WTWIBLHEPZYWRK-UHFFFAOYSA-N | [3] |
| Appearance | White to light yellow solid | [4] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 2 | [3] |
Spectral Characterization: A Fingerprint of the Molecule
Spectroscopic analysis provides an unambiguous structural confirmation of the molecule. Based on its functional groups and data from analogous structures, the following spectral characteristics are expected.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. Key signals would include a triplet for the methyl protons (-CH₃) of the ethyl group around 1.3 ppm, a quartet for the methylene protons (-CH₂-) of the ethyl group around 4.3 ppm, and a singlet for the C4-proton on the pyrazole ring, typically appearing around 6.5-7.0 ppm. The N-H proton will likely appear as a broad singlet at a variable chemical shift, often downfield.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct signals for the six carbon atoms. The ester carbonyl carbon (C=O) would be the most downfield signal (around 160 ppm). The pyrazole ring carbons would appear in the aromatic region, with the bromine-bearing C5 being significantly influenced by the halogen. The ethyl group carbons would appear upfield, with the -CH₂ carbon around 61 ppm and the -CH₃ carbon around 14 ppm[5].
-
IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong absorption band around 1720-1730 cm⁻¹ corresponds to the C=O stretching of the ester group[1]. A broad band in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration of the pyrazole ring. C-H stretching and C-Br stretching vibrations would also be present at their characteristic frequencies[1].
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of the bromine atom. The exact mass would be 217.96909 Da[3].
Chemical Properties and Reactivity
The synthetic utility of this compound stems from its three primary reactive sites, which can be addressed with high selectivity. Understanding the causality behind these reaction pathways is key to designing successful synthetic strategies.
Key Reactive Sites:
-
N-H of the Pyrazole Ring: The proton on the pyrazole nitrogen is acidic and can be readily removed by a base. The resulting anion is a potent nucleophile, making N-alkylation or N-arylation a common and straightforward transformation. This is a critical step for introducing diversity and modulating the pharmacokinetic properties of the final compound.
-
C5-Bromine Atom: The bromine atom attached to the pyrazole ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position, significantly expanding the accessible chemical space. The bromine can also be displaced via nucleophilic aromatic substitution under certain conditions[6].
-
Ethyl Ester Group: The ester functionality can be easily hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to yield the corresponding carboxylic acid[7]. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides, a common functional group in bioactive molecules.
Workflow for Synthetic Elaboration
The following diagram illustrates a typical workflow for diversifying the this compound core, showcasing the independent reactivity of its functional groups.
Caption: Synthetic diversification pathways for the core molecule.
Exemplary Protocol: Synthesis of this compound
This protocol is a representative synthesis adapted from procedures for analogous compounds[7]. The described method is self-validating, as reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed by spectroscopic methods.
Objective: To synthesize this compound from ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.
Materials:
-
Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
-
Phosphorus oxybromide (POBr₃) or a mixture of PBr₃ and PBr₅
-
Acetonitrile (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous acetonitrile.
-
Expertise & Experience: Using anhydrous solvent is critical as phosphorus oxybromide reacts violently with water. The inert nitrogen atmosphere prevents the ingress of moisture.
-
-
Addition of Brominating Agent: Carefully add phosphorus oxybromide (POBr₃) (approx. 1.5 equivalents) portion-wise to the stirred solution at room temperature. The addition may be exothermic.
-
Trustworthiness: Portion-wise addition allows for better temperature control, preventing runaway reactions.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 2-4 hours. Monitor the reaction progress by TLC, eluting with a mixture of ethyl acetate and hexane. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a pre-cooled saturated aqueous solution of sodium bicarbonate.
-
Causality: This step neutralizes the acidic byproducts and quenches any remaining phosphorus oxybromide. The slow addition to a cooled solution is a crucial safety measure to manage the vigorous gas evolution (CO₂) and exothermic nature of the quench.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound as a solid.
Significance in Drug Discovery
The title compound is a valuable intermediate for creating libraries of molecules for high-throughput screening. The pyrazole core is a known bioisostere for amide and other functional groups, allowing it to mimic peptide backbones and interact with enzyme active sites. Derivatives of substituted pyrazole carboxylates have demonstrated significant potential as:
-
Anti-inflammatory Agents: By targeting enzymes like cyclooxygenase (COX), certain pyrazole derivatives exhibit potent anti-inflammatory effects[2][8].
-
Insecticides: Some N-substituted pyrazole carboxylates act as potent insecticides by blocking ryanodine receptors in insects, leading to uncontrolled calcium release and paralysis[9].
-
Antimicrobial and Anticancer Agents: The pyrazole scaffold is present in numerous compounds investigated for their antibacterial, antifungal, and anticancer activities[1][6].
Safety and Handling
As a laboratory chemical, this compound requires careful handling. Based on GHS classifications for this and structurally related compounds, the following hazards are identified:
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood[10][11].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side shields or goggles[10][11].
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling[11].
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[10].
-
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3-bromo-1H-pyrazole-5-carboxylate [myskinrecipes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate [smolecule.com]
- 7. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | 500011-92-7 | AVA01192 [biosynth.com]
- 10. fishersci.com [fishersci.com]
- 11. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to the Safety and Handling of Ethyl 5-bromo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-1H-pyrazole-3-carboxylate is a key heterocyclic intermediate in medicinal chemistry and drug discovery. Its utility as a scaffold for the synthesis of diverse bioactive molecules necessitates a thorough understanding of its safe handling, reactivity, and potential hazards.[1] This guide provides a comprehensive overview of the essential safety protocols, experimental considerations, and risk mitigation strategies for researchers working with this compound. The information presented herein is synthesized from regulatory guidelines, safety data sheets, and established laboratory practices to ensure scientific integrity and promote a culture of safety in the research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] Understanding these classifications is the first step in implementing appropriate safety measures.
GHS Hazard Classification
The primary hazards associated with this compound are related to its irritant properties.[2]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 56956185[2]
Precautionary Statements
To mitigate the risks associated with these hazards, the following precautionary statements should be strictly adhered to:[2]
-
Prevention: P261, P264, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362
-
Storage: P403+P233, P405
-
Disposal: P501
A detailed explanation of these P-statements can be found in the ECHA guidance on classification and labelling.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of this compound is crucial for its safe handling and for predicting its behavior in chemical reactions.
| Property | Value |
| Molecular Formula | C₆H₇BrN₂O₂ |
| Molecular Weight | 219.04 g/mol |
| Appearance | White to off-white solid |
| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol, methanol, and dichloromethane. |
Source: PubChem CID 56956185[2]
Safe Handling and Storage Protocols
Adherence to rigorous safe handling and storage protocols is paramount to minimize exposure and prevent accidents. These protocols are derived from established laboratory safety practices and regulatory guidelines.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is the most critical line of defense for laboratory personnel.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn when handling larger quantities or when there is a splash hazard. | Protects against eye irritation from dust particles and accidental splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Glove thickness and material should be chosen based on the solvent used and the duration of handling. | Prevents skin irritation and potential absorption.[2] |
| Skin and Body Protection | A flame-retardant laboratory coat. Additional protective clothing may be necessary for large-scale operations. | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents respiratory tract irritation from inhalation of dust or aerosols.[2] |
Engineering Controls
Engineering controls are designed to remove the hazard at the source and are a more effective means of exposure control than PPE.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
-
Safety Showers and Eyewash Stations: These should be readily accessible in the immediate work area for emergency use.
Storage and Incompatibility
Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight and heat.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous and potentially hazardous reactions.[3]
Reactivity and Synthetic Applications
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the bromine atom, which can be readily displaced or participate in cross-coupling reactions.
Causality Behind Experimental Choices
The pyrazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its metabolic stability.[1] The bromo-substituent at the 5-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions allow for the facile introduction of a wide range of aryl, heteroaryl, and alkynyl groups, enabling the rapid generation of diverse chemical libraries for drug discovery programs. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for achieving high yields and purity.
Experimental Protocol: Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] The following is a representative, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is adapted from established procedures for similar brominated heterocyclic compounds.
Materials
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Under the inert atmosphere, add the anhydrous and degassed solvent via syringe.
-
Add triethylamine to the mixture, followed by the dropwise addition of the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validating System
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC to ensure the consumption of the starting material and the formation of the product.
-
Product Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected shifts in the NMR spectra for a similar brominated pyrazole carboxylate can serve as a reference.[5]
Risk Assessment and Mitigation
A thorough risk assessment should be conducted before commencing any work with this compound.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial to minimize harm.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops and persists.[3]
-
Eye Contact: In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: If swallowed, do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[3]
Accidental Release Measures
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
Large Spills: For large spills, evacuate the area and prevent further leakage or spillage if safe to do so. Wear appropriate PPE and contain the spill. Collect the spilled material and place it in a designated waste container.
Toxicological and Ecotoxicological Information
Disposal Considerations
All waste containing this compound should be treated as hazardous chemical waste.
-
Waste Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not dispose of down the drain or in general waste.
-
Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Conclusion
This compound is a valuable reagent in drug discovery, but its handling requires a diligent and informed approach to safety. By understanding its hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a foundational resource, and it is essential to supplement this information with specific Safety Data Sheets and institutional safety guidelines.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Sourcing and Application of Ethyl 5-bromo-1H-pyrazole-3-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the pyrazole moiety stands out as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents. Its unique electronic properties and conformational flexibility allow for diverse interactions with protein active sites, making it a favored scaffold for the development of novel drugs. Pyrazole derivatives have found applications as anti-inflammatory, anti-cancer, and antiviral agents, underscoring their therapeutic versatility.[1] This guide focuses on a key derivative, ethyl 5-bromo-1H-pyrazole-3-carboxylate, providing an in-depth analysis of its commercial availability, synthesis, and strategic application in drug development, particularly in the realm of kinase inhibition.
I. Commercial Availability and Sourcing
This compound (CAS No. 1392208-46-6) is a readily available building block for synthetic and medicinal chemists.[2] A variety of chemical suppliers offer this compound in research to bulk quantities, ensuring a stable supply chain for drug development programs.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number | Purity | Additional Information |
| AbacipharmTech | AB12767 | >95% | Global supplier of fine chemicals. |
| BLD Pharm | 1392208-46-6 | >97% | Offers a range of package sizes. |
| PubChem | CID 56956185 | Varies | Database with multiple listed vendors.[3] |
Note: Availability and purity may vary. It is recommended to contact suppliers directly for the most current information.
The isomeric compound, ethyl 3-bromo-1H-pyrazole-5-carboxylate (CAS No. 1886994-07-5), is also commercially available and may serve as an alternative starting material or a scaffold for comparative studies.
II. Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound can be achieved through several established methods for pyrazole ring formation. A common and reliable approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by bromination. This section outlines a representative, field-proven protocol.
A. Synthetic Scheme
Figure 1: General synthetic routes to this compound.
B. Experimental Protocol: Cyclocondensation Route
This protocol describes the synthesis from diethyl 2-bromo-3-oxosuccinate and hydrazine hydrate. This method is advantageous due to the commercial availability of the starting materials and the straightforward reaction conditions.
1. Materials and Reagents:
-
Diethyl 2-bromo-3-oxosuccinate
-
Hydrazine hydrate
-
Ethanol, absolute
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
2. Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl 2-bromo-3-oxosuccinate (1.0 eq) in absolute ethanol (5-10 mL per gram of substrate).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
3. Self-Validating System and Causality:
-
Excess Hydrazine: A slight excess of hydrazine hydrate ensures the complete consumption of the dicarbonyl starting material.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclocondensation reaction to proceed at a reasonable rate.
-
Aqueous Work-up: The washing steps with saturated sodium bicarbonate and brine are crucial for removing any unreacted starting materials, acidic byproducts, and residual hydrazine, ensuring the purity of the final product.
III. Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrazole core of this compound serves as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, allowing for the exploration of chemical space and the optimization of inhibitor-target interactions.
A. The Janus Kinase (JAK) - STAT Signaling Pathway: A Key Therapeutic Target
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis.[4][5] Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancer.[4][5] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to this pathway. Upon cytokine binding to their receptors, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[4][6]
Figure 2: The role of pyrazole-based inhibitors in the JAK-STAT signaling pathway.
B. This compound in the Synthesis of Selective JAK Inhibitors
The development of selective JAK inhibitors is a major goal in medicinal chemistry to minimize off-target effects. This compound can be utilized as a starting material for the synthesis of such inhibitors. For instance, the bromine atom can be replaced via a Suzuki or Buchwald-Hartwig coupling reaction to introduce various aryl or heteroaryl groups that can specifically interact with the ATP-binding pocket of a particular JAK isoform. The ester group can be hydrolyzed to the corresponding carboxylic acid and then coupled with various amines to further explore the chemical space and optimize the pharmacokinetic properties of the inhibitor.
This strategic functionalization allows for the fine-tuning of the inhibitor's selectivity and potency, ultimately leading to the development of safer and more effective drugs for the treatment of diseases driven by aberrant JAK-STAT signaling.
IV. Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery. Its pyrazole core serves as a privileged scaffold for the design of potent and selective inhibitors of various biological targets, most notably kinases. The synthetic protocols outlined in this guide, coupled with an understanding of its application in targeting pathways like the JAK-STAT cascade, provide a solid foundation for researchers, scientists, and drug development professionals to leverage this valuable compound in their quest for novel therapeutics.
V. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from --INVALID-LINK--
-
AbacipharmTech. (n.d.). This compound. Retrieved January 5, 2026, from --INVALID-LINK--
-
BLD Pharm. (n.d.). This compound. Retrieved January 5, 2026, from --INVALID-LINK--
-
Tan, L., et al. (2015). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 58(16), 6589-6606. --INVALID-LINK--
-
Norman, P. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Progress in Medicinal Chemistry, 53, 1-52. --INVALID-LINK--
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. --INVALID-LINK--
-
Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Retrieved January 5, 2026, from --INVALID-LINK--
-
OSTI.GOV. (2015). Development of Selective Covalent Janus Kinase 3 Inhibitors. Retrieved January 5, 2026, from --INVALID-LINK--
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. This compound | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Sonogashira Coupling of Ethyl 5-Bromo-1H-Pyrazole-3-Carboxylate with Terminal Alkynes
Introduction: The Strategic Importance of Pyrazole Alkynylation
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and valuable physicochemical properties. The functionalization of the pyrazole scaffold is therefore of paramount importance for the development of novel therapeutic agents and advanced materials. Among the various carbon-carbon bond-forming reactions, the Sonogashira coupling stands out as a powerful and versatile tool for the direct introduction of alkynyl moieties onto aromatic and heteroaromatic rings.[1][2][3] This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is catalyzed by a palladium complex and typically employs a copper(I) co-catalyst in the presence of a mild base.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of ethyl 5-bromo-1H-pyrazole-3-carboxylate with various terminal alkynes. The resulting 5-alkynyl-1H-pyrazole-3-carboxylates are valuable intermediates for the synthesis of more complex molecular architectures. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and discuss critical experimental parameters to ensure successful and reproducible outcomes.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[2][6] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
1. The Palladium Catalytic Cycle: The cycle commences with the active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[1]
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound, forming a Pd(II)-pyrazole complex. This is often the rate-determining step for aryl bromides.[1][6]
-
Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. This step forms a diorganopalladium(II) intermediate and regenerates the copper(I) catalyst.[6][7]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynylpyrazole product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
2. The Copper Co-Catalyst Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1][3]
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[6]
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[6] This species is then ready for the transmetalation step with the Pd(II)-pyrazole complex.
It is important to note that while the copper co-catalyst significantly accelerates the reaction, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[2][8] In cases where this side reaction is problematic, copper-free Sonogashira protocols can be employed, although they may require more forcing conditions or specialized ligands.[9][10]
Visualizing the Sonogashira Coupling Mechanism
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 5-Bromo-1H-Pyrazole-3-Carboxylate
Introduction: The Strategic Value of the Pyrazole Scaffold
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. Their role as central nodes in cellular signaling pathways makes them prime candidates for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and within this landscape, certain chemical structures have proven exceptionally fruitful. The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, a core structure that appears in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] This prevalence is due to its unique combination of properties: it is a bioisostere of other aromatic systems, it is metabolically stable, and its nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of Type I and Type II inhibitors.[5][6]
This guide focuses on a particularly versatile starting material for the construction of pyrazole-based kinase inhibitors: Ethyl 5-bromo-1H-pyrazole-3-carboxylate . This molecule is an ideal building block due to its two orthogonal functional handles. The ester at the C-3 position provides a site for amide bond formation, allowing for the introduction of a wide variety of substituents that can interact with the solvent-exposed region of the kinase. The bromine atom at the C-5 position is a prime site for carbon-carbon bond formation via cross-coupling reactions, enabling the exploration of a deep hydrophobic pocket within the ATP-binding site.[5][7] By strategically manipulating these two positions, researchers can rapidly generate large, diverse libraries of compounds to probe structure-activity relationships (SAR) and optimize for potency and selectivity against specific kinase targets.
Core Synthetic Strategies: A Modular Approach to Kinase Inhibitor Libraries
The synthesis of a kinase inhibitor library from this compound can be conceptualized as a modular, multi-step process. The general workflow involves sequential modification of the N-1, C-5, and C-3 positions of the pyrazole core.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Protocol 1: N-Arylation of the Pyrazole Core via Buchwald-Hartwig Coupling
The first step in diversifying the scaffold is often the substitution at the N-1 position. While N-alkylation can be achieved through standard SN2 reactions, N-arylation requires a cross-coupling strategy. The Buchwald-Hartwig amination is a robust and widely used method for this transformation.
Causality: This step is critical for orienting the pyrazole core within the ATP binding site and for introducing substituents that can form additional interactions. The choice of the aryl group (R¹) can significantly impact kinase selectivity and the overall physicochemical properties of the final compound.
Detailed Protocol:
-
Reagent Preparation: To a dry, argon-flushed microwave vial, add this compound (1.0 eq), the desired aryl halide (e.g., aryl bromide or iodide, 1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a ligand like XPhos or SPhos (0.1 eq).
-
Base and Solvent Addition: Add a base, typically cesium carbonate (Cs₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq). Add a dry, degassed solvent such as dioxane or toluene (to a concentration of ~0.1 M).
-
Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 30-90 minutes. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the N-arylated product.
| Component | Role | Typical Reagents | Stoichiometry |
| Pyrazole Starting Material | Substrate | This compound | 1.0 eq |
| Aryl Halide | Coupling Partner | Aryl bromides, iodides | 1.1 - 1.5 eq |
| Palladium Source | Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 2 - 10 mol% |
| Ligand | Catalyst Stabilizer | XPhos, SPhos, RuPhos | 4 - 20 mol% |
| Base | Activator | Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 eq |
| Solvent | Reaction Medium | Dioxane, Toluene | Anhydrous |
Table 1: Reagents for N-Arylation via Buchwald-Hartwig Coupling.
Protocol 2: C-5 Functionalization via Suzuki-Miyaura Cross-Coupling
The bromine atom at the C-5 position is an excellent handle for introducing aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions, most commonly the Suzuki-Miyaura reaction.[7][8][9][10]
Causality: This functionalization is key to achieving inhibitor potency and selectivity. The group introduced at C-5 (R²) often occupies a hydrophobic pocket adjacent to the ATP-binding site. Tailoring the size, shape, and electronics of this group is a primary strategy for optimizing binding affinity and differentiating between closely related kinases.[5]
Detailed Protocol:
-
Reagent Preparation: In an argon-flushed flask, combine the N-substituted 5-bromo-pyrazole from Protocol 1 (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or XPhos Pd G2 (0.05 eq).[10]
-
Base and Solvent Addition: Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq). Add a solvent system such as 1,4-dioxane or a mixture of toluene/ethanol/water.
-
Reaction: Heat the mixture to 80-100 °C under an argon atmosphere and stir vigorously for 2-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the residue by flash column chromatography to afford the C-5-arylated pyrazole.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 3: Amide Bond Formation
The final diversification step typically involves converting the ethyl ester at the C-3 position into an amide. This is a robust, two-step procedure: saponification (hydrolysis) of the ester to the corresponding carboxylic acid, followed by amide coupling with a diverse amine.
Causality: The amide moiety is a critical pharmacophore. The N-H of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. The R³ group extends into the solvent-exposed region of the protein, providing a major opportunity to improve solubility, cell permeability, and other drug-like properties, often without significantly affecting the core binding interactions.[11]
Step 3a: Ester Hydrolysis (Saponification)
-
Reaction Setup: Dissolve the C-5-arylated pyrazole ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 ratio).
-
Base Addition: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq).
-
Reaction: Stir the mixture at room temperature for 1-4 hours, or until LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M hydrochloric acid (HCl). A precipitate will typically form.
-
Isolation: Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry under high vacuum. If a precipitate does not form, extract the aqueous layer with ethyl acetate or dichloromethane.
Step 3b: Amide Coupling
-
Activation: Dissolve the pyrazole carboxylic acid from Step 3a (1.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). Add an amide coupling reagent such as HATU (1.2 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq).
-
Base and Amine Addition: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10-15 minutes to pre-activate the carboxylic acid. Then, add the desired primary or secondary amine (R³-NH₂, 1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor for completion by LC-MS.
-
Work-up: Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.
| Coupling Reagent | Description | Advantages |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | High efficiency, fast reaction times, low racemization. |
| EDC/HOBt | (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) | Cost-effective, common, reliable for many substrates. |
| T3P | (Propylphosphonic Anhydride) | Excellent for forming hindered amides, clean byproducts. |
Table 2: Common Amide Coupling Reagents.
Characterization and In Vitro Validation
Ensuring the identity, purity, and activity of the synthesized compounds is paramount.
-
Structural Confirmation: The chemical structure of each intermediate and final product must be confirmed using Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Mass Spectrometry (MS), typically via LC-MS.
-
Purity Assessment: The purity of the final compounds should be determined to be >95% by High-Performance Liquid Chromatography (HPLC) with UV detection at two different wavelengths.
-
Biological Evaluation: The inhibitory activity of the final compounds against the target kinase(s) is determined by in vitro kinase assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate, yielding an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[12] Kinetic analyses can further elucidate the mechanism of inhibition (e.g., ATP-competitive).[12]
Safety and Handling Precautions
-
Reagents: this compound is an irritant. It may cause skin, eye, and respiratory irritation.[13] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalysts: Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Anhydrous solvents like dioxane and DMF are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Waste: Dispose of all chemical waste, especially heavy metal waste from cross-coupling reactions, according to institutional guidelines.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of kinase inhibitors. The orthogonal reactivity of its ester and bromide functional groups allows for a modular and efficient approach to library synthesis. By employing robust and well-established protocols for N-arylation, Suzuki-Miyaura cross-coupling, and amide bond formation, drug discovery teams can rapidly explore vast chemical space, leading to the identification of potent and selective kinase inhibitors for a range of therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of Ethyl 5-Bromo-1H-Pyrazole-3-Carboxylate for Agrochemical Synthesis
Abstract
The pyrazole heterocycle is a cornerstone pharmacophore in modern agrochemical design, forming the structural basis for a multitude of high-performance fungicides, herbicides, and insecticides.[1][2][3][4] Ethyl 5-bromo-1H-pyrazole-3-carboxylate is a preeminent building block in this field, offering three distinct and orthogonally reactive sites: the N-H of the pyrazole ring, the C5-bromo position, and the C3-ethyl ester. This guide provides a comprehensive overview of the key derivatization strategies for this versatile scaffold, supported by detailed, field-proven protocols and mechanistic insights. The methodologies discussed herein are designed to empower researchers in the efficient construction of complex molecular architectures for next-generation crop protection agents.
Introduction: The Strategic Value of a Trifunctional Scaffold
The sustained success of pyrazole-based agrochemicals, such as the widely used SDHI (Succinate Dehydrogenase Inhibitor) fungicides, hinges on the ability to precisely modify the pyrazole core to fine-tune biological activity, spectrum, and physicochemical properties.[5] this compound (CAS No. 126929-15-5) is an ideal starting material due to its inherent trifunctionality, which allows for a modular and convergent synthetic approach.
-
N-H Site: The acidic proton on the pyrazole nitrogen is readily removed, allowing for N-alkylation or N-arylation. This position is critical for influencing the molecule's overall shape and interaction with biological targets.
-
C5-Bromo Site: The bromine atom is a superb handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or vinyl substituents. This is a primary strategy for expanding molecular complexity and exploring structure-activity relationships (SAR).
-
C3-Ester Site: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides—a key functional group in many commercial fungicides, including the blockbuster diamide insecticides.[6][7][8]
This document will detail the core synthetic transformations at each of these positions.
Figure 1: Key derivatization pathways for the this compound scaffold.
N-Functionalization of the Pyrazole Core: Controlling Regioselectivity
The N-alkylation of unsymmetrical pyrazoles can often lead to a mixture of two regioisomers (N1 and N2). The outcome is governed by a delicate balance of steric hindrance, electronics, and the reaction conditions employed.[9] For this compound, the N1 position is adjacent to the sterically demanding bromo group, while the N2 position is adjacent to the ester. This inherent asymmetry can be exploited to achieve regioselective functionalization.
Causality Behind Protocol Choices:
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) completely deprotonates the pyrazole to form the pyrazolate anion, making the subsequent alkylation an SN2 reaction. The regioselectivity is then influenced by the electrophile's steric bulk.[10] Milder bases like potassium carbonate (K₂CO₃) establish an equilibrium, and the reaction may proceed under thermodynamic or kinetic control, often favoring the less sterically hindered product.
-
Electrophile: Sterically bulky alkylating agents will preferentially react at the less hindered nitrogen atom. For this scaffold, the N2 position is generally less hindered than the N1 position, which is flanked by the bromine atom.
Figure 2: N-alkylation of the pyrazole ring leads to two potential regioisomers.
Protocol 1: Regioselective N-Alkylation under Basic Conditions
This protocol describes a general procedure for N-alkylation, which typically favors the less sterically hindered N2 isomer.
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Add anhydrous K₂CO₃ (1.5 eq). The use of a slight excess ensures efficient deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For less reactive alkyl halides, the temperature may be increased to 40-60 °C.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired N-alkylated pyrazole.
Trustworthiness Check:
-
Expected Outcome: A clean conversion to the N-alkylated product. The ratio of N1 to N2 isomers should be determined by ¹H NMR analysis of the crude product. Typically, the N2 isomer is the major product.
-
Troubleshooting: If the reaction is sluggish, consider using a stronger base like NaH (1.1 eq) in DMF or THF at 0 °C to room temperature. If both isomers are formed in significant amounts, careful chromatographic separation is required.
| Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Typical Yield (Major Isomer) |
| Iodomethane | K₂CO₃ | DMF | 25 | >85% |
| Ethyl Bromide | K₂CO₃ | DMF | 40 | >80% |
| Benzyl Bromide | NaH | THF | 0 to 25 | >90% |
C5-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds, and it is exceptionally well-suited for functionalizing the C5-bromo position of our scaffold.[11][12] The reaction involves the palladium-catalyzed coupling of the bromo-pyrazole with an organoboron species, typically a boronic acid or its ester.
Mechanistic Insight: The Palladium Catalytic Cycle
The efficacy of the Suzuki coupling relies on a well-defined catalytic cycle.[11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrazole, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
The choice of ligand is crucial; bulky, electron-rich phosphine ligands like those in Pd(dppf)Cl₂ or Pd(PPh₃)₄ stabilize the palladium center and facilitate the key steps of the cycle.[13][14]
Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides robust conditions for coupling various arylboronic acids to the C5 position.
Materials:
-
N-protected this compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (typically 4:1 to 10:1 v/v)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel suitable for heating under an inert atmosphere, combine the N-protected bromo-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).
-
Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Degassing (by bubbling N₂ or Ar through the solvent for 15-20 minutes) is critical to prevent oxidation of the Pd(0) species.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 4-16 hours, with stirring. Monitor progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material via flash column chromatography to yield the C5-arylated pyrazole.
Trustworthiness Check:
-
Expected Outcome: High yield of the desired biaryl product. The reaction should be clean with minimal side products, such as homocoupling of the boronic acid or debromination of the starting material.[15]
-
Troubleshooting: If low yields are observed, consider using a more active catalyst system (e.g., a different ligand or a pre-catalyst), a stronger base like Cs₂CO₃, or ensuring the solvents are rigorously deoxygenated. For challenging couplings, increasing the catalyst loading may be necessary.[16]
| Arylboronic Acid | Catalyst Loading (mol%) | Base | Temp (°C) | Typical Yield |
| Phenylboronic acid | 3 | K₂CO₃ | 90 | >90% |
| 4-Methoxyphenylboronic acid | 3 | K₂CO₃ | 90 | >95% |
| 3-Pyridylboronic acid | 5 | Cs₂CO₃ | 100 | >75% |
| Thiophen-2-ylboronic acid | 5 | K₂CO₃ | 90 | >80% |
Derivatization of the C3-Ester: Gateway to Carboxamides
The final step in many agrochemical syntheses is the formation of an amide bond.[7] This requires the conversion of the C3-ethyl ester into a more reactive species, typically via hydrolysis to the carboxylic acid.
Protocol 3: Saponification of the Ethyl Ester
Materials:
-
Substituted ethyl pyrazole-3-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 eq)
-
Tetrahydrofuran (THF) and Water (typically 3:1 v/v)
-
Hydrochloric acid (HCl), 1M or 2M solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the pyrazole ester in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until all starting material is consumed (typically 2-6 hours).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pyrazole-3-carboxylic acid. If a precipitate does not form, extract the acidified solution with ethyl acetate.
Protocol 4: Amide Bond Formation via Acid Chloride
Materials:
-
Pyrazole-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2-2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Amine (R-NH₂) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (2.0 eq)
Procedure:
-
Suspend the carboxylic acid in anhydrous DCM containing a catalytic amount of DMF (1-2 drops).
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours until the solid dissolves and gas evolution ceases.
-
Cool the reaction and concentrate under reduced pressure to remove excess SOCl₂. The resulting crude acid chloride is often used directly.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by recrystallization or column chromatography.
Figure 4: Workflow for the conversion of the C3-ester to a pyrazole carboxamide.
Summary and Outlook
This compound stands as a powerful and highly adaptable platform for the synthesis of novel agrochemicals. The strategic and sequential application of the protocols outlined in this guide—N-alkylation, palladium-catalyzed cross-coupling, and ester-to-amide conversion—provides a robust and logical framework for generating extensive libraries of candidate molecules. By understanding the causality behind each experimental choice, researchers can rationally design and execute synthetic routes to access complex pyrazole derivatives, accelerating the discovery and development of next-generation solutions for global crop protection.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-Alkylation of Ethyl 5-bromo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The N-alkylation of pyrazoles is a cornerstone transformation in synthetic organic chemistry, particularly in the construction of pharmaceutical and agrochemical agents where the pyrazole moiety is a prevalent scaffold.[1][2][3] The regioselective introduction of substituents onto the nitrogen atoms of the pyrazole ring is a persistent challenge due to the similar nucleophilicity of the two adjacent nitrogen atoms.[1][2] This guide provides a comprehensive overview of the reaction conditions for the N-alkylation of a key building block, ethyl 5-bromo-1H-pyrazole-3-carboxylate, with a focus on understanding and controlling the regiochemical outcome.
Mechanistic Insights and the Challenge of Regioselectivity
The N-alkylation of an unsymmetrical pyrazole, such as this compound, can lead to two possible regioisomers: the N1-alkylated and the N2-alkylated products. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the deprotonated pyrazole anion attacks an alkyl halide or another suitable electrophile.[4]
The regioselectivity of this transformation is a delicate balance of steric and electronic factors, and is significantly influenced by the reaction conditions.[5][6] The choice of base, solvent, and the nature of the alkylating agent all play a crucial role in directing the alkylation to a specific nitrogen atom.[1][2][3]
Visualizing the Reaction Pathway
Caption: General mechanism for the N-alkylation of pyrazoles.
Key Reaction Parameters and Their Influence
The Role of the Base
The choice of base is critical in determining the regioselectivity of the N-alkylation. The counter-cation of the base can influence the site of alkylation. For instance, using sodium hydride (NaH) has been shown to prevent the formation of regioisomeric mixtures in some cases, leading to a more selective reaction.[1][2] In contrast, weaker inorganic bases like potassium carbonate (K2CO3) may lead to mixtures of isomers.[1][2][7] The use of a non-coordinating base, such as 2,6-lutidine, has also been reported to favor the formation of a single regioisomer in specific systems.[4]
Solvent Effects
The solvent can significantly impact the regioselectivity of pyrazole alkylation. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are commonly employed.[1][8][9] Interestingly, the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been demonstrated to dramatically increase regioselectivity in certain pyrazole formations.[10]
Nature of the Alkylating Agent
The steric bulk of the alkylating agent can influence the site of substitution. Sterically demanding alkylating agents may preferentially react at the less hindered nitrogen atom.[5][6] The reactivity of the alkylating agent is also a key factor; alkyl iodides are generally more reactive than bromides or chlorides.
Comparative Table of Reaction Conditions
The following table summarizes various reported conditions for the N-alkylation of pyrazoles, which can be adapted for this compound.
| Base | Solvent | Alkylating Agent | Temperature | Key Outcomes & Remarks | Reference |
| K2CO3 | MeCN | Ethyl iodoacetate | Reflux | Can result in a mixture of regioisomers. | [1][2] |
| NaH | DMF | Alkyl halides | Room Temp. | Often provides higher regioselectivity, preventing the formation of isomeric mixtures in some cases. | [1][2] |
| K2CO3 | DMF | Methyl iodide | Room Temp. | Can lead to a single regioisomer depending on the substrate. | [7] |
| 2,6-Lutidine | - | - | - | A non-coordinating base that can promote high regioselectivity. | [4] |
| MgBr2 (catalyst) | - | α-bromoacetates | 0 °C to RT | Catalytic method for highly regioselective N2-alkylation of 3-substituted pyrazoles. | [11] |
| Cs2CO3 | DMF | Alkyl bromides | 80 °C | Efficient for N-alkylation, leading to almost quantitative yields in some cases. | [12] |
| Brønsted Acid (CSA) | DCE | Trichloroacetimidates | - | An alternative to basic conditions, with regioselectivity controlled by sterics. | [5][13] |
Detailed Experimental Protocols
The following protocols are generalized based on literature procedures and should be optimized for the specific substrate and desired outcome.
Protocol 1: General Procedure using Potassium Carbonate
This protocol is a standard and widely used method for N-alkylation.
Caption: Workflow for N-alkylation using potassium carbonate.
Materials:
-
This compound
-
Potassium carbonate (K2CO3), anhydrous
-
Alkylating agent (e.g., ethyl iodoacetate)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (1.5-2.0 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Protocol 2: Regioselective Alkylation using Sodium Hydride
This protocol aims to improve regioselectivity by using a strong, non-coordinating base.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Standard reaction, work-up, and purification equipment
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous DMF in a flame-dried round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Characterization of Regioisomers
The unambiguous identification of the N1 and N2-alkylated isomers is crucial. This is typically achieved through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as Nuclear Overhauser Effect (NOE) or Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish the connectivity and spatial relationships between the alkyl group and the pyrazole ring protons, allowing for definitive structural assignment.[4][7] In some cases, X-ray crystallography can provide ultimate proof of the regiochemistry.[8]
Conclusion
The N-alkylation of this compound is a versatile reaction that can be tailored to achieve desired regiochemical outcomes. A careful consideration of the base, solvent, and alkylating agent is paramount for controlling the formation of N1 and N2 isomers. The protocols and insights provided in this guide serve as a valuable starting point for researchers in the synthesis of novel pyrazole-based compounds for various applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Ethyl 5-bromo-1H-pyrazole-3-carboxylate as a Versatile Building Block in Medicinal Chemistry
Introduction: The Pyrazole Scaffold and the Strategic Value of Ethyl 5-bromo-1H-pyrazole-3-carboxylate
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable metabolic stability and ability to act as a versatile scaffold for diverse pharmacophores have led to its incorporation into numerous approved drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor zanubrutinib.[2] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3]
Within the expansive library of pyrazole-based starting materials, This compound (CAS No: 1392208-46-6) emerges as a particularly strategic building block for drug discovery programs.[4] Its utility is derived from a trifecta of functional handles:
-
The Bromo Substituent (C5-Position): This halogen atom is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
-
The Ethyl Ester (C3-Position): This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be involved in other functional group transformations.
-
The Pyrrolic Nitrogen (N1-Position): The NH of the pyrazole ring can be alkylated or arylated to further expand the chemical space and modulate the physicochemical properties of the final compounds.
This combination of reactive sites allows for a systematic and efficient exploration of structure-activity relationships (SAR), making it an invaluable tool for the synthesis of compound libraries and the optimization of lead candidates. This guide provides detailed protocols and technical insights into the application of this compound in key synthetic transformations relevant to medicinal chemistry.
Core Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of this compound is primed for functionalization via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used methods for C-C and C-N bond formation, respectively, in drug discovery.[5]
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for coupling the 5-position of the pyrazole ring with a variety of aryl and heteroaryl boronic acids or their esters.[6][7] This reaction is instrumental in the synthesis of biaryl and heteroaryl pyrazoles, which are common motifs in kinase inhibitors.
-
Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions like debromination.[6] Catalysts like Pd(dppf)Cl₂ are often effective for heteroaromatic bromides due to the ability of the dppf ligand to stabilize the palladium center and facilitate the catalytic cycle.[7] For more challenging couplings, more advanced catalyst systems like those employing Buchwald's biarylphosphine ligands (e.g., XPhos) may be necessary.
-
Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[8] An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is commonly used as it is effective and generally well-tolerated by many functional groups.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.[9][7]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 219.04 | 1.0 | 1.0 | 219 mg |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 | 182 mg |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 0.05 | 41 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (219 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).
-
Seal the flask with a septum, and then evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl pyrazoles.[1][5] This reaction is particularly valuable in medicinal chemistry as the N-aryl pyrazole motif is present in many biologically active compounds, including kinase inhibitors.[3]
-
Catalyst and Ligand: The choice of ligand is critical for the success of Buchwald-Hartwig aminations, especially with heteroaromatic halides. Bulky, electron-rich biarylphosphine ligands, such as tBuBrettPhos, have been shown to be highly effective for the amination of bromo-pyrazoles.[10] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[1][5] Lithium bis(trimethylsilyl)amide (LiHMDS) is an effective base for the amination of unprotected pyrazoles.[10]
-
Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or toluene are typically used to prevent quenching of the strong base.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 219.04 | 1.0 | 1.0 | 219 mg |
| Aniline | 93.13 | 1.2 | 1.2 | 112 mg (110 µL) |
| tBuBrettPhos Pd G3 Precatalyst | 860.61 | 0.02 | 0.02 | 17 mg |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 167.33 | 2.2 | 2.2 | 368 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 10 mL |
Procedure:
-
In a glovebox, add this compound (219 mg, 1.0 mmol), tBuBrettPhos Pd G3 precatalyst (17 mg, 0.02 mmol), and lithium bis(trimethylsilyl)amide (368 mg, 2.2 mmol) to an oven-dried vial equipped with a stir bar.
-
Add anhydrous tetrahydrofuran (10 mL).
-
Add aniline (112 mg, 1.2 mmol) to the mixture.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield ethyl 5-(phenylamino)-1H-pyrazole-3-carboxylate.
Further Synthetic Transformations
Beyond cross-coupling, the functional handles on this compound allow for a range of subsequent modifications, enabling the creation of diverse molecular architectures.
N-Alkylation/Arylation
The pyrazole NH can be functionalized through N-alkylation or N-arylation reactions. This is a common strategy to block a potential hydrogen bond donor site, improve cell permeability, or introduce new vectors for SAR exploration.
-
N-Alkylation: Typically achieved using an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.
-
N-Arylation: Can be accomplished via Ullmann condensation or Buchwald-Hartwig N-arylation, coupling the pyrazole with an aryl halide.
Ester Hydrolysis and Amide Bond Formation
The ethyl ester at the C3 position can be easily hydrolyzed to the corresponding carboxylic acid, a key intermediate for amide coupling.
-
Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF/water or ethanol/water is a standard procedure.
-
Amide Coupling: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents such as HATU, HBTU, or EDC/HOBt to generate a diverse library of amides. This is a frequently used strategy in the development of kinase inhibitors.
Application in Kinase Inhibitor Synthesis: A Case Study
The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The strategic functionalization of this compound allows for the synthesis of potent and selective inhibitors of various kinases, such as p38 MAP kinase and JNK.[3]
For instance, in the development of p38 MAP kinase inhibitors, a common strategy involves an N-aryl pyrazole core.[3][11] The synthesis could proceed as follows:
-
N-Arylation: An initial Buchwald-Hartwig amination or Ullmann coupling to install a substituted aryl group at the N1 position.
-
Suzuki Coupling: A subsequent Suzuki-Miyaura reaction at the C5-bromo position to introduce another aryl or heteroaryl group.
-
Ester Hydrolysis and Amide Formation: Finally, hydrolysis of the ethyl ester followed by amide coupling to introduce a side chain that can interact with other regions of the ATP-binding pocket.
This modular approach allows for the rapid generation of analogues and the fine-tuning of inhibitory activity and selectivity.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its strategically placed functional groups provide multiple avenues for diversification, enabling the efficient synthesis of complex molecules. The robust and well-established protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, as detailed in this guide, allow researchers to readily access a wide range of substituted pyrazoles for screening and lead optimization. By leveraging the synthetic flexibility of this starting material, drug discovery programs can accelerate the development of novel therapeutics targeting a wide range of diseases.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. na-st01.ext.exlibrisgroup.com [na-st01.ext.exlibrisgroup.com]
The Versatile Functionalization of Ethyl 5-bromo-1H-pyrazole-3-carboxylate: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile scaffold in the design of novel bioactive compounds and functional materials.[1] Ethyl 5-bromo-1H-pyrazole-3-carboxylate is a particularly valuable building block, offering multiple reaction sites for diversification. The bromine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions of this compound, designed for researchers, scientists, and drug development professionals.
The Engine of Innovation: Understanding Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[2] These reactions share a common mechanistic framework, typically involving a catalytic cycle that alternates between palladium(0) and palladium(II) oxidation states.[3] The cycle generally consists of three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination. The choice of palladium precursor, ligand, base, and solvent is critical for the success of these transformations, influencing reaction rates, yields, and substrate scope.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for creating biaryl and vinyl-aryl structures. It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide.[4] The reaction is valued for the stability and low toxicity of the boronic acid reagents.[4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Pyrazoles from Ethyl 5-Bromo-1H-Pyrazole-3-Carboxylate
Introduction: The Pyrazole Scaffold and the Versatility of a Key Building Block
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a key structural feature in blockbuster drugs such as the anti-inflammatory agent Celebrex and the erectile dysfunction medication Viagra.[2] The broad spectrum of pharmacological activities associated with substituted pyrazoles—including anticancer, anti-inflammatory, antimicrobial, and antiviral properties—drives the continuous development of novel synthetic methodologies for their derivatization.[3][4][5]
Ethyl 5-bromo-1H-pyrazole-3-carboxylate is an exceptionally versatile starting material for the synthesis of diverse pyrazole libraries. The presence of a bromine atom at the C5 position provides a reactive handle for a variety of cross-coupling reactions, while the ethyl ester at the C3 position can be further manipulated. This guide provides detailed protocols and technical insights into the key synthetic transformations of this building block, empowering researchers in drug discovery and chemical development to generate novel and diverse molecular entities.
I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[6] It involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate.[7] The reaction's tolerance of a wide range of functional groups, mild conditions, and the low toxicity of the boron reagents make it a favored method in pharmaceutical synthesis.[8]
Reaction Principle: The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)[7]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.)[4]
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. The creation of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromopyrazole is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5-aryl-1H-pyrazole-3-carboxylate.
Data Summary: Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 70-85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | DMF | 100 | 75-90 |
| 3-Pyridylboronic acid | XPhosPdG2 (2.5) | K₂CO₃ | Dioxane/H₂O | 110 | 67-89[9] |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | ~70[10] |
II. Heck Reaction: Vinylation of the Pyrazole Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[11][12] It is a powerful tool for the synthesis of substituted alkenes and is particularly useful for introducing vinyl groups onto aromatic and heteroaromatic rings.[13]
Reaction Principle: The Catalytic Cycle
The Heck reaction mechanism shares similarities with the Suzuki coupling, involving an oxidative addition and reductive elimination cycle. A key difference is the migratory insertion of the alkene into the palladium-carbon bond, followed by a β-hydride elimination step to form the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[14]
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol: Synthesis of Ethyl 5-Vinyl-1H-pyrazole-3-carboxylate
This protocol provides a general method for the Heck reaction with an activated alkene like ethyl acrylate.
Caption: Experimental workflow for the Heck reaction protocol.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Alkene (e.g., ethyl acrylate, 1.5 mmol, 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., Anhydrous DMF or Acetonitrile, 5 mL)
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine this compound, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the base (triethylamine) and the alkene via syringe. The base is crucial for neutralizing the HBr generated during the catalytic cycle.[11]
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-120 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and salts. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the desired product.
Data Summary: Heck Reaction
| Alkene Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | DMF | 100 | 60-75 |
| n-Butyl acrylate | Pd(OAc)₂ (1) / P(o-tol)₃ (2) | Na₂CO₃ | NMP | 120 | 70-85 |
| Acrylonitrile | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | DMF | 110 | 65-80 |
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[15] It typically employs a dual catalytic system of palladium and a copper(I) salt.[16] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and complex natural products.
Reaction Principle: A Synergistic Dual Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki and Heck reactions, it begins with the oxidative addition of the bromopyrazole to a Pd(0) species.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. This species is highly reactive and readily undergoes transmetalation with the pyrazolyl-palladium(II) complex. Reductive elimination from the resulting palladium intermediate yields the alkynyl-pyrazole and regenerates the Pd(0) catalyst.
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of Ethyl 5-Alkynyl-1H-pyrazole-3-carboxylate
This protocol outlines a standard procedure for the Sonogashira coupling. Copper-free versions also exist but often require specific ligands.[15]
Caption: Experimental workflow for the Sonogashira coupling protocol.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPEA), 3.0 mmol, 3.0 equiv.)
-
Solvent (e.g., Anhydrous THF or DMF, 5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, PdCl₂(PPh₃)₂, and CuI. The use of an inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).
-
Solvent and Base Addition: Add anhydrous solvent and the amine base. Stir the mixture at room temperature for 5-10 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a slightly elevated temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Summary: Sonogashira Coupling
| Alkyne Partner | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | THF | RT | 80-95 |
| 1-Hexyne | Pd(PPh₃)₄ (3) / CuI (5) | DIPEA | DMF | 50 | 75-90 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | Toluene | 60 | 85-98 |
| Propargyl alcohol | [DTBNpP]Pd(crotyl)Cl (2.5) | DABCO | Dioxane | 60 | 65-80[17] |
IV. Nucleophilic Aromatic Substitution: C-N Bond Formation via Buchwald-Hartwig Amination
While the pyrazole ring is electron-rich, making classical SNAr reactions challenging, palladium-catalyzed methods have revolutionized the formation of C-N bonds. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide variety of amines under relatively mild conditions.[2]
Reaction Principle: The C-N Coupling Catalytic Cycle
This reaction follows a catalytic cycle similar to other palladium-catalyzed cross-couplings. A key feature is the crucial role of a bulky, electron-rich phosphine ligand, which facilitates the reductive elimination step to form the C-N bond, a typically challenging step in palladium catalysis.[3]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of Ethyl 5-Amino-1H-pyrazole-3-carboxylate Derivatives
This protocol is based on efficient methods developed for the amination of bromopyrazoles.[3]
Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%)
-
Ligand (e.g., XPhos or tBuBrettPhos, 0.02-0.04 mmol, 2-4 mol%)[3]
-
Base (e.g., NaOtBu or K₃PO₄, 1.4 mmol, 1.4 equiv.)
-
Solvent (e.g., Anhydrous Toluene or Dioxane, 4 mL)
Procedure:
-
Reaction Setup (Glovebox): Due to the air-sensitivity of the catalysts, ligands, and strong bases, it is highly recommended to set up the reaction in a glovebox. In an oven-dried vial, combine the palladium pre-catalyst and the ligand. Add this compound, the amine (if solid), and the base.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine (if liquid).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at the specified temperature (e.g., 80-110 °C) and stir.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and pass through a short plug of celite and silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude material by flash column chromatography on silica gel.
Data Summary: Buchwald-Hartwig Amination
| Amine Partner | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 100 | 85-95 |
| Aniline | Pd-precatalyst/tBuBrettPhos (2) | K₃PO₄ | Dioxane | 110 | 70-88[3] |
| Benzylamine | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Toluene | 110 | 75-90 |
| Indole | Pd₂(dba)₃ (2) / Xantphos (4) | K₃PO₄ | Dioxane | 100 | 60-75 |
Conclusion
This compound stands out as a powerful and versatile building block for the synthesis of substituted pyrazoles. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—provide reliable and high-yielding pathways to a vast chemical space. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the derivatization of this key intermediate, facilitating the discovery of novel compounds for pharmaceutical and materials science applications. Careful optimization of catalysts, ligands, bases, and solvents will be key to success for specific, challenging substrates.
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jmcct.com [jmcct.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis [ouci.dntb.gov.ua]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous approved drugs.[1][2] However, the classic Knorr synthesis and related methods for constructing this vital heterocycle from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines are often plagued by a lack of regioselectivity, leading to mixtures of isomers that can be challenging to separate.[3] This guide provides in-depth technical assistance to troubleshoot and optimize your pyrazole syntheses for improved regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity so critical in pyrazole synthesis?
Regioselectivity—the control of which regioisomer is formed—is paramount because different regioisomers of a pyrazole derivative can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties. For drug development, isolating a single, desired isomer is essential for ensuring safety and efficacy. Poor regioselectivity leads to lower yields of the target compound and necessitates difficult and costly purification steps.
Q2: What are the primary factors that influence regioselectivity in the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine?
The regiochemical outcome is a delicate balance of several factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key determinant. Electron-withdrawing groups can activate an adjacent carbonyl group, making it a more likely site for initial nucleophilic attack by the hydrazine.[3]
-
Steric Effects: The steric hindrance around the carbonyl groups of the diketone and on the substituted hydrazine can significantly influence the reaction pathway. A bulky substituent on either reactant can favor the attack of the hydrazine on the less sterically hindered carbonyl group.[3]
-
Reaction Conditions: This is often the most influential and tunable factor. Solvent, temperature, and pH can dramatically alter the regioselectivity.[3][4] For instance, acidic conditions can change the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[3]
Q3: My synthesis is yielding an inseparable mixture of regioisomers. What are my options?
When facing a challenging separation, consider alternative synthetic strategies that offer inherent regiocontrol:
-
Use of 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones, where one carbonyl is masked as an enamine, can provide excellent regiocontrol. The differing reactivity between the ketone and enamine functionalities directs the cyclization pathway.[3][5]
-
[3+2] Cycloaddition Reactions: The [3+2] cycloaddition of sydnones with alkynes has emerged as a powerful and highly regioselective method for pyrazole synthesis.[1] Similarly, the reaction of N-arylhydrazones with nitroolefins offers a regioselective route to highly substituted pyrazoles.[6]
-
Post-synthetic Functionalization: In some cases, it may be more efficient to synthesize a simpler, symmetrically substituted pyrazole and then introduce the desired substituents in a regioselective manner through methods like directed metalation or C-H activation.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Poor or no regioselectivity observed. | Electronic and steric effects of the substituents on the 1,3-diketone are too similar. Reaction conditions are not optimized to favor one pathway. | 1. Modify Reaction Conditions: a. Solvent: Switch to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These non-nucleophilic solvents can dramatically increase regioselectivity by not competing with the hydrazine for attack on the more reactive carbonyl group.[9][10][11] b. pH Control: Add a catalytic amount of acid (e.g., HCl, H₂SO₄) or base (e.g., NaOAc). This can alter the relative nucleophilicity of the hydrazine's nitrogen atoms, thereby influencing the initial attack.[3] 2. Temperature Adjustment: Vary the reaction temperature (e.g., room temperature vs. reflux) as this can impact the kinetic vs. thermodynamic product distribution. |
| The undesired regioisomer is the major product. | The inherent electronic and steric biases of your substrates favor the formation of the unwanted isomer under the current conditions. | 1. Reverse Selectivity with Protecting Groups: Consider temporarily protecting one of the carbonyl groups of the 1,3-diketone to force the initial hydrazine attack at the other carbonyl.[11] 2. Employ a Different Hydrazine Derivative: The nature of the substituent on the hydrazine can influence the regiochemical outcome. For example, arylhydrazines may exhibit different selectivity compared to alkylhydrazines. |
| Difficulty in separating regioisomers. | The regioisomers have very similar physical properties (e.g., polarity, boiling point). | 1. Derivatization: If possible, selectively derivatize one of the regioisomers to alter its physical properties, facilitating separation by chromatography or crystallization. 2. Alternative Synthetic Route: As mentioned in the FAQs, consider a synthetic strategy that will yield a single regioisomer, such as using a β-enaminone or a cycloaddition approach.[3][5] |
A Troubleshooting Workflow for Improving Regioselectivity
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. researchgate.net [researchgate.net]
common side products in the synthesis of ethyl 5-bromo-1H-pyrazole-3-carboxylate
Welcome to the technical support center for the synthesis of ethyl 5-bromo-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. The information provided herein is based on established synthetic routes and aims to provide both theoretical understanding and practical solutions to frequently encountered issues.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by the formation of various side products that can complicate purification and reduce yields. The most common synthetic strategies involve the cyclocondensation of a β-dicarbonyl equivalent with hydrazine, followed by electrophilic bromination of the resulting pyrazole ring. This guide will address specific issues that may arise during these steps in a practical question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm observing multiple spots on my TLC after the bromination step, one of which has a significantly higher mass in MS analysis. What is this likely impurity?
A1: This is a classic case of over-bromination, a common side reaction when dealing with electron-rich heterocyclic systems like pyrazoles.
Causality: The pyrazole ring is activated towards electrophilic aromatic substitution. Once the first bromine atom is introduced at the C5 position, the ring is still susceptible to further bromination, particularly at the C4 position, leading to the formation of ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate .[1] Harsh reaction conditions, such as excess brominating agent or prolonged reaction times, favor this outcome.
Troubleshooting & Prevention:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br2). Use no more than 1.0-1.1 equivalents.
-
Controlled Addition: Add the brominating agent portion-wise or as a solution via a syringe pump at a low temperature (typically 0 °C) to maintain a low concentration of the electrophile in the reaction mixture.[2]
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-brominated product.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid and easier to handle, allowing for more precise control over the stoichiometry.[2]
Purification Strategy: The di-brominated product is significantly less polar than the mono-brominated desired product. It can typically be separated by column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes.
Q2: My cyclocondensation reaction with hydrazine yields two distinct products with the same mass. What are they and how can I favor the desired one?
A2: You are likely forming regioisomers. This is a common outcome when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.
Causality: The cyclocondensation of a 1,3-dicarbonyl compound with hydrazine proceeds via nucleophilic attack. If the two carbonyl groups have different reactivities and you are using a substituted hydrazine (like methylhydrazine), two different regioisomers can be formed.[3][4] For instance, the reaction of a β-ketoester with methylhydrazine can produce both a 1,3- and a 1,5-disubstituted pyrazole.[4] While your target is an N-unsubstituted pyrazole, this highlights the principle of regioselectivity in pyrazole synthesis.[3][5][6]
Troubleshooting & Prevention:
-
Choice of Starting Materials: The most effective way to avoid this issue is to use a symmetrical dicarbonyl precursor if possible. However, for the target molecule, an unsymmetrical precursor is necessary. A common strategy is the condensation of diethyl 2,4-dioxobutanoate (diethyl oxaloacetate) with hydrazine, which typically favors the formation of ethyl 1H-pyrazole-3-carboxylate due to the higher reactivity of the ketone carbonyl over the ester carbonyl.[7][8]
-
Control of Reaction Conditions: The regioselectivity can sometimes be influenced by pH. The initial attack of hydrazine can be directed by controlling the acidity or basicity of the reaction medium, which can protonate or deprotonate the dicarbonyl compound differently.
-
Step-wise Synthesis: A more controlled approach is a step-wise synthesis where one carbonyl is protected, the other is reacted, and then the protecting group is removed for cyclization.
Purification Strategy: Regioisomers often have very similar polarities, making their separation by column chromatography challenging but often feasible. Careful selection of the solvent system and using a high-resolution column can improve separation. Recrystallization can also be an effective method if one isomer crystallizes preferentially.
Q3: I have a significant amount of a highly polar, water-soluble impurity after my reaction or workup. What could this be?
A3: This impurity is most likely the corresponding carboxylic acid, formed by the hydrolysis of the ethyl ester.
Causality: The ethyl ester group in your target molecule can be hydrolyzed to 5-bromo-1H-pyrazole-3-carboxylic acid under either acidic or basic conditions.[9] This can occur if:
-
The reaction is performed under strongly acidic or basic conditions.
-
The workup involves prolonged exposure to aqueous acid or base (e.g., during extraction).
-
The crude product is purified on silica gel that is too acidic.
Troubleshooting & Prevention:
-
Neutral Reaction Conditions: Whenever possible, use neutral reaction conditions. For the bromination step, using NBS in a solvent like DMF or acetonitrile at 0 °C is a common method that avoids harsh pH.[2]
-
Careful Workup: Minimize the time the product is in contact with aqueous acidic or basic solutions. Use saturated sodium bicarbonate solution cautiously to neutralize any acid, and wash quickly with brine.
-
Buffer Silica Gel: If you suspect your silica gel is too acidic, you can neutralize it by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent, then packing the column.
Purification Strategy: The carboxylic acid is much more polar than the ester. It will likely stick to the baseline on a silica gel column. To remove it, you can perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO3 solution). The carboxylic acid will be deprotonated and move into the aqueous layer. The desired ester will remain in the organic layer. Remember to re-acidify the aqueous layer and extract with an organic solvent if you wish to recover the carboxylic acid.
Q4: My reaction is sluggish, and after workup, I recover a significant amount of my starting pyrazole. What are some potential causes?
A4: Incomplete conversion can be due to several factors related to the reagents and reaction conditions.
Causality & Troubleshooting:
-
Deactivated Brominating Agent: N-Bromosuccinimide can decompose over time, especially if not stored properly (cool, dry, and dark conditions). Ensure you are using a fresh or properly stored batch of NBS.
-
Insufficient Activation: Some bromination reactions require a catalytic amount of a radical initiator (like AIBN) or an acid catalyst if the ring is not sufficiently activated. However, for a standard pyrazole, this is usually not necessary.
-
Low Temperature: While low temperatures are used to control selectivity, a reaction that is too cold may proceed very slowly or not at all. If the reaction is not progressing at 0 °C, allow it to slowly warm to room temperature while monitoring by TLC.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or acetonitrile are generally effective for this type of bromination.
Summary of Potential Side Products
| Side Product | Structure | Probable Cause | Prevention & Troubleshooting |
| Ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate | Dibromo-pyrazole | Excess brominating agent, prolonged reaction time | Use 1.0-1.1 eq. of brominating agent, add slowly at low temperature, monitor reaction closely. |
| Regioisomers | e.g., Ethyl 1H-pyrazole-5-carboxylate | Use of unsymmetrical 1,3-dicarbonyl precursors | Careful selection of starting materials, control of reaction pH. |
| 5-bromo-1H-pyrazole-3-carboxylic acid | Carboxylic acid | Hydrolysis of the ester group (acidic/basic conditions) | Maintain neutral pH, careful workup, use neutralized silica gel.[9][10] |
| Unreacted Starting Material | Ethyl 1H-pyrazole-3-carboxylate | Deactivated reagents, low temperature, insufficient reaction time | Use fresh reagents, allow reaction to warm to RT if necessary, monitor for completion. |
Experimental Protocol: Bromination of Ethyl 1H-pyrazole-3-carboxylate
This protocol is a representative example and may require optimization.
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add ethyl 1H-pyrazole-3-carboxylate (1.0 eq.). Dissolve the starting material in a suitable solvent (e.g., DMF or acetonitrile, approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent. Add the NBS solution dropwise to the cooled pyrazole solution over 20-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Bromopyrazoles
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of palladium-catalyzed cross-coupling reactions involving bromopyrazole substrates. This guide is structured in a question-and-answer format to directly address the challenges you may encounter, moving from fundamental principles to advanced troubleshooting and systematic optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the common issues and underlying principles critical to successfully optimizing catalyst loading for Suzuki-Miyaura and Buchwald-Hartwig reactions of bromopyrazoles.
Q1: Why is simply using a high catalyst loading not always the best strategy for a difficult bromopyrazole coupling?
While it is tempting to increase catalyst loading to drive a sluggish reaction, this approach can be counterproductive and mask underlying issues. Overloading the catalyst can lead to several problems:
-
Increased Side Reactions: Higher catalyst concentrations can promote unwanted side reactions like the homocoupling of boronic acids (in Suzuki couplings) or the formation of palladium black, an inactive form of the catalyst.[1][2]
-
Product Purification Challenges: High catalyst loading results in higher concentrations of residual palladium in your crude product, complicating purification, which is a significant concern in pharmaceutical and materials science applications.
-
Cost Inefficiency: Palladium catalysts and their associated ligands are expensive. Using the minimum effective amount is crucial for the economic viability of a synthetic route.
-
Masking the Root Cause: A high catalyst loading might force a reaction to work under suboptimal conditions (e.g., poor solvent choice, incorrect base), preventing you from developing a truly robust and scalable process. The true issue might be catalyst deactivation, which requires a more nuanced solution than simply adding more catalyst.[3]
Q2: My reaction with a bromopyrazole is giving a low yield. What are the most common culprits related to the catalyst system?
Low yields in these reactions are frequently traced back to catalyst deactivation or inhibition, a problem that is particularly acute with N-heterocyclic substrates like pyrazoles.
-
Catalyst Poisoning by Pyrazole Coordination: The most significant challenge is the coordination of the pyrazole's nitrogen atom to the palladium center.[4][5] This forms stable, "off-cycle" palladium complexes that are catalytically inactive, effectively sequestering the catalyst from the desired reaction pathway.[4][6]
-
Catalyst Decomposition to Palladium Black: The formation of a black precipitate (palladium black) is a clear visual indicator of catalyst decomposition.[4][7] This occurs when the active Pd(0) species agglomerates and falls out of solution. Common causes include:
-
Insufficient Ligand: The ligand's primary role is to stabilize the Pd(0) center. An inadequate ligand-to-metal ratio leaves the palladium exposed and prone to aggregation.[4]
-
High Temperatures: Excessive heat can accelerate the rate of catalyst decomposition.[4][8]
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to its deactivation.[4][9] It is essential to use properly degassed solvents and maintain an inert atmosphere.[10]
-
-
Suboptimal Ligand Choice: Standard ligands like PPh₃ are often ineffective for challenging bromopyrazole couplings. These reactions require bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs).[4][11] These ligands create a sterically hindered environment around the palladium, which both promotes the crucial oxidative addition step and physically blocks the pyrazole nitrogen from coordinating to the metal center.[6][11][12]
Diagram 1: Catalyst Deactivation Pathways This diagram illustrates how the active Pd(0)L₂ catalyst can be diverted from the productive catalytic cycle by either coordination with the pyrazole substrate or decomposition into inactive palladium black.
Caption: Key deactivation pathways for palladium catalysts in bromopyrazole couplings.
Q3: How do I select an appropriate starting catalyst loading and ligand system?
For initial screening, a systematic approach is key. There is no single "best" catalyst, but a well-chosen starting point can save significant optimization time.
-
Catalyst Loading: A typical starting point for palladium-catalyzed cross-coupling reactions is between 1-5 mol% of the palladium precursor relative to the limiting reagent.[11] For challenging substrates like bromopyrazoles, beginning in the upper end of this range (e.g., 2-3 mol%) is often wise to ensure reaction initiation.[2][11]
-
Ligand Choice: For bromopyrazoles, focus on modern, bulky, electron-rich biaryl monophosphine ligands. These are designed to overcome the challenges of catalyst poisoning and promote efficient coupling.
-
Palladium Precursor: Using a well-defined pre-catalyst, such as a G3 or G4 palladacycle, is often more reliable and reproducible than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[13]
The table below provides rational starting points for common cross-coupling reactions with bromopyrazoles.
Table 1: Recommended Starting Conditions for Bromopyrazole Cross-Coupling
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale & Key Considerations |
|---|---|---|---|
| Pd Pre-catalyst | XPhos Pd G3, SPhos Pd G2 | RuPhos Pd G3, BrettPhos Pd G3 | Pre-catalysts offer greater stability and reproducibility. The choice depends on the specific coupling partners.[13] |
| Catalyst Loading | 1 - 3 mol% | 2 - 5 mol% | Aminations can be more challenging and may require a slightly higher initial loading to overcome catalyst inhibition.[11] |
| Ligand:Pd Ratio | Pre-catalyst has a defined ratio | Pre-catalyst has a defined ratio | If generating in situ, a 1:1 to 1.5:1 ligand-to-metal ratio is a common starting point. |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equiv.) | NaOtBu, LHMDS (1.2-2 equiv.) | The base is critical. Suzuki couplings often use weaker inorganic bases, while Buchwald-Hartwig requires strong, non-nucleophilic bases.[9][13] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene | Toluene, 1,4-Dioxane | Solvents must be anhydrous and degassed. The choice impacts solubility and catalyst stability.[10][14][15] |
| Temperature | 80 - 110 °C | 80 - 110 °C | Start around 100 °C. Excessive heat can cause decomposition, while insufficient heat leads to a sluggish reaction.[2] |
Experimental Protocols & Workflows
This section provides actionable, step-by-step procedures for setting up and optimizing your reaction.
Protocol 1: General Procedure for a Trial Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling a bromopyrazole with an arylboronic acid and should be optimized for each specific substrate combination.
-
Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add the bromopyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 4 mL of 1,4-dioxane and 1 mL of water).[10] Allow the inert gas to bubble through the solution for 10-15 minutes for further deoxygenation. Finally, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) in one portion.[9]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS.[9][16] Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Diagram 2: Troubleshooting Workflow for Low-Yield Reactions This decision tree provides a logical workflow for diagnosing and solving low-yield cross-coupling reactions before resorting to increasing catalyst load.
Caption: A systematic workflow for troubleshooting low-yield bromopyrazole couplings.
Protocol 2: Systematic Screening of Catalyst Loading
This protocol uses a parallel reaction setup to efficiently identify the minimum catalyst loading required for optimal performance.
-
Preparation: In a glovebox or under a positive flow of inert gas, arrange four separate, identical reaction vials, each with a stir bar. Label them A, B, C, and D.
-
Reagent Addition: To each vial, add the bromopyrazole (0.25 mmol, 1.0 equiv), the coupling partner (e.g., boronic acid, 0.3 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 0.5 mmol, 2.0 equiv).
-
Catalyst Stock Solution: Prepare a stock solution of the palladium pre-catalyst in the chosen degassed solvent. For example, dissolve 18.3 mg of XPhos Pd G3 (0.02 mmol) in 4.0 mL of degassed 1,4-dioxane. This creates a 0.005 M solution.
-
Variable Catalyst Dosing:
-
Vial A (2 mol%): Add 1.0 mL of the catalyst stock solution (0.005 mmol).
-
Vial B (1 mol%): Add 0.5 mL of the catalyst stock solution (0.0025 mmol).
-
Vial C (0.5 mol%): Add 0.25 mL of the catalyst stock solution (0.00125 mmol).
-
Vial D (0.1 mol%): Dilute the stock solution 1:10 and add 0.25 mL of the diluted solution (0.00025 mmol).
-
-
Solvent Top-Up: Add additional degassed solvent to each vial to bring the total volume to a consistent level (e.g., 2.5 mL total), ensuring the reaction concentration is the same across all experiments. Add any aqueous component if required (e.g., for Suzuki reactions).
-
Reaction and Analysis: Seal all vials tightly and place them in a preheated aluminum reaction block on a stirrer hotplate at the desired temperature (e.g., 100 °C). After a set time (e.g., 18 hours), cool the reactions, quench, and analyze the conversion in each vial by LC-MS or GC-MS using an internal standard to determine the most efficient catalyst loading.
By following this systematic approach, you can confidently identify the optimal catalyst loading, leading to more robust, efficient, and cost-effective cross-coupling reactions for your bromopyrazole substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 13. benchchem.com [benchchem.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Minimizing Debromination in Bromopyrazole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in synthetic chemistry: the undesired debromination of bromopyrazole substrates during cross-coupling and other reactions. Our goal is to explain the underlying causes of this side reaction and provide you with validated strategies and protocols to maximize the yield of your desired product.
Part 1: Frequently Asked Questions - Understanding the Problem
This section addresses the fundamental questions surrounding the debromination of bromopyrazoles.
Q1: What is debromination, and why is it a significant issue with bromopyrazole substrates?
Debromination, specifically hydrodebromination, is an undesired side reaction where the bromine atom on your pyrazole ring is replaced by a hydrogen atom.[1] This converts your starting material into a simple, unfunctionalized pyrazole, which reduces the yield of your target molecule and introduces a significant purification challenge, as the byproduct often has similar polarity to the starting material.
Bromopyrazoles, like other N-heterocyclic halides, are particularly susceptible to this issue.[2] The electronic properties of the pyrazole ring and the potential for the pyrazole nitrogen to coordinate with the metal catalyst can influence the reaction pathway, sometimes favoring the undesired debromination.[2] For pyrazoles with an unprotected N-H group, the acidity of this proton can further complicate the reaction, often increasing the rate of debromination.[3]
Q2: What are the primary mechanistic pathways that lead to debromination in palladium-catalyzed reactions?
In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the most common pathway for debromination involves the formation of a palladium-hydride (Pd-H) species.[2] This highly reactive species can be generated from various sources within the reaction mixture, including the base, solvent (like alcohols or water), or even the amine coupling partner.[1][2][4]
Once formed, the Pd-H species can intercept the catalytic cycle. Instead of undergoing the desired transmetalation or reductive elimination with the coupling partner, the aryl-palladium intermediate can react with the hydride to produce the debrominated arene (Ar-H).
Figure 1: General mechanism of debromination via a Pd-H intermediate.
Q3: Which common cross-coupling reactions are most affected?
While debromination can occur in many contexts, it is a particularly notorious side reaction in several widely used palladium-catalyzed reactions:
-
Suzuki-Miyaura Coupling: This reaction is highly sensitive to the choice of base, ligand, and solvent, all of which can be sources of hydrides.[2] Bromo and chloro derivatives of aminopyrazoles have shown a reduced tendency for dehalogenation compared to their iodo counterparts in Suzuki reactions.[5][6]
-
Buchwald-Hartwig Amination: An unproductive side reaction can compete with the desired C-N bond formation where the amide intermediate undergoes β-hydride elimination, leading to the hydrodehalogenated arene and an imine byproduct.[4] This is especially problematic for amines bearing β-hydrogen atoms.[7]
-
Heck Reaction: A "reductive Heck" pathway can occur where the intermediate forms a conjugate addition product instead of the desired substitution product, which is mechanistically related to hydrodehalogenation.[8] The formation of the debrominated arene is a known side product.[9]
Part 2: Troubleshooting Guide - Practical Solutions & Protocols
This section provides actionable advice for specific experimental problems.
Issue 1: High levels of debrominated byproduct in my Suzuki-Miyaura coupling reaction.
This is the most common scenario reported by researchers. The issue almost always lies in the specific combination of reagents and conditions.
Potential Cause 1: Inappropriate Catalyst and Ligand System The stability and reactivity of the palladium catalyst are dictated by its ligand sphere. An improper ligand can fail to promote the desired reductive elimination over the debromination pathway.[2]
-
Expert Insight: The rate of debromination is often linked to the rate of the oxidative addition step.[6] Ligands that are too bulky or electron-poor might slow down subsequent steps (transmetalation), giving the Pd-H species more time to intercept the catalytic intermediate. Conversely, highly electron-donating and sterically hindered ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), are often effective because they accelerate the desired reductive elimination step, which outcompetes the debromination pathway.[2][6]
| Ligand/Catalyst System | Propensity for Debromination | Recommended Use Case |
| Pd(PPh₃)₄ | High | Often sluggish; extended reaction times at high temperatures increase debromination risk. Best avoided for sensitive substrates. |
| PdCl₂(dppf) | Moderate | A reliable general-purpose system, but can still lead to debromination with electron-deficient pyrazoles.[10] |
| Pd₂(dba)₃ / SPhos or XPhos | Low | Excellent choice. Bulky, electron-rich ligands that promote rapid reductive elimination, minimizing side reactions.[2][6] |
| XPhos Pd G2/G3 (Pre-catalyst) | Very Low | Highly active pre-catalysts that readily form the active Pd(0) species, often allowing for lower temperatures and shorter reaction times.[6] |
Potential Cause 2: Incorrect Choice of Base The base is critical not only for activating the boronic acid but also as a potential source of hydrides.[1]
-
Expert Insight: Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are generally preferred over alkoxides (e.g., NaOtBu) for Suzuki couplings of sensitive heteroaryl halides.[10] Alkoxides can generate alcoholate species that are known hydride sources. The water content of the base can also be a factor; using freshly purchased and properly stored bases is crucial. An excess of base can sometimes promote a deboronation reaction, which can indirectly affect the main reaction pathway.[11]
Potential Cause 3: Protic Solvents or High Temperatures Protic solvents (water, alcohols) are direct sources of protons and can facilitate the formation of Pd-H species.[1][2] While aqueous solvent mixtures are common in Suzuki reactions, the ratio of water should be carefully optimized. High temperatures can accelerate all reaction pathways, including decomposition and debromination.
Optimized Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole
This protocol is designed as a starting point to minimize debromination.
Figure 2: Recommended workflow for a low-debromination Suzuki coupling.
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask, add 4-bromopyrazole (1.0 eq), the arylboronic acid (1.2 eq), anhydrous potassium phosphate (K₃PO₄, 2.5 eq), and the XPhos Pd G3 pre-catalyst (2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the anhydrous solvent system (e.g., 1,4-dioxane/water at a 10:1 ratio) via syringe.[10]
-
Degassing: Degas the reaction mixture thoroughly using three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.[2] This step is critical to remove dissolved oxygen which can degrade the catalyst.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-90 °C) with vigorous stirring. Avoid unnecessarily high temperatures.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS, paying close attention to the ratio of the desired product to the debrominated byproduct.[10]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Issue 2: My Buchwald-Hartwig amination is failing, and I'm recovering debrominated starting material.
This issue often points to a competing β-hydride elimination pathway, a known side reaction in Buchwald-Hartwig aminations.[4]
Potential Cause: β-Hydride Elimination This side reaction is particularly prevalent when using primary or secondary amines that possess a β-hydrogen atom. The palladium-amide intermediate, instead of undergoing reductive elimination to form the C-N bond, eliminates a hydride, which then leads to the debrominated arene.[4][7]
Figure 3: Competing pathways in Buchwald-Hartwig amination.
Solutions & Protocol Adjustments:
-
Ligand Choice: For coupling with secondary amines, especially those prone to β-hydride elimination, specific ligands are required. tBuDavePhos has been shown to be effective in promoting the C-N coupling of 4-halo-1-tritylpyrazoles with amines that lack a β-hydrogen.[12]
-
Protecting Groups: Protecting the pyrazole N-H with a bulky group like trityl (Tr) can improve reaction outcomes.[12]
-
Amine Substrate Scope: Be aware that reactions with amines bearing β-hydrogens (like pyrrolidine or primary alkylamines) may give low yields with certain bromopyrazole substrates due to this competing pathway.[7] In these cases, screening a wider range of ligands and milder bases (e.g., K₂CO₃) is necessary.
Issue 3: I suspect the pyrazole N-H is interfering with the reaction. Should I use a protecting group?
Yes, absolutely. For many bromopyrazole substrates, protecting the N-H group is a crucial step to suppress debromination and improve yield.[3] The acidic proton can react with the base or organometallic intermediates, leading to catalyst deactivation or side reactions.
| Protecting Group | Abbreviation | Stability & Cleavage | Comments |
| tert-Butoxycarbonyl | Boc | Stable to many coupling conditions but can be cleaved under the basic conditions of the reaction itself.[3] | Can be a "traceless" protecting group, as it may be removed in situ, simplifying the synthetic sequence.[3] |
| Trityl | Tr | Robust under basic coupling conditions. Cleaved with mild acid (e.g., TFA in DCM). | Its bulk can improve solubility and sometimes influence reaction outcomes favorably.[7][12] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Very stable to a wide range of conditions, including strong bases. Cleaved with fluoride sources (e.g., TBAF) or strong acid. | A highly robust protecting group for multi-step syntheses where orthogonality is required.[3] |
General Protocol for N-Boc Protection:
-
Dissolve the 4-bromopyrazole (1.0 eq) in a suitable solvent like THF or Dichloromethane.
-
Add triethylamine (1.5 eq) and DMAP (0.1 eq).
-
Cool the solution to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.
Part 3: Analytical Methods for Detecting Debromination
Accurate detection and quantification of your debrominated byproduct are essential for troubleshooting and optimizing your reaction.
Q4: How can I accurately quantify the ratio of my desired product to the debrominated byproduct?
Several analytical techniques can be employed, each with its own advantages.
| Analytical Method | Principle | Advantages | Disadvantages |
| LC-MS | Separation by HPLC followed by detection by mass spectrometry. | Highly sensitive and selective. Provides molecular weight confirmation of product and byproduct. Excellent for quantification using a UV detector.[10][13] | Requires method development; response factors may differ between compounds. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by MS detection. | Excellent separation for volatile and thermally stable compounds. Provides clear fragmentation patterns for identification. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. |
| ¹H NMR | Nuclear Magnetic Resonance spectroscopy of the crude reaction mixture. | Fast and non-destructive. Can provide a direct molar ratio by integrating characteristic peaks of the product and byproduct. | Requires clean, well-resolved signals. Can be difficult to interpret in complex crude mixtures. |
| HPLC with UV Detection | High-Performance Liquid Chromatography using a UV detector. | A standard and robust method for quantification.[13] Can be used to determine purity and reaction conversion. | Requires reference standards for accurate quantification. Co-elution can be an issue. |
Recommended Protocol: Sample Prep for LC-MS Analysis
-
Quench a Sample: At a specific time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a syringe.
-
Dilute: Immediately quench the aliquot in a vial containing a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This stops the reaction and dilutes the sample to an appropriate concentration for analysis.
-
Filter: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter (e.g., base, precipitated salts) that could damage the LC column.
-
Analyze: Inject the filtered sample into the LC-MS system.
-
Quantify: Use the peak areas from the UV chromatogram (at a wavelength where both compounds absorb) to determine the relative ratio of the desired product to the debrominated byproduct. For more accurate quantification, create a calibration curve using pure standards if available.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. researchgate.net [researchgate.net]
- 13. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the N-alkylation of pyrazole derivatives and solutions
Welcome to the technical support center for the N-alkylation of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The N-alkylation of pyrazoles is a cornerstone reaction in medicinal chemistry, yet it is fraught with challenges, most notably the control of regioselectivity. This resource synthesizes field-proven insights and established protocols to help you navigate these complexities and achieve your synthetic goals.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific, practical issues you may encounter during the N-alkylation of pyrazoles in a direct question-and-answer format.
Issue 1: Poor Regioselectivity - "I'm getting a mixture of N1 and N2 alkylated isomers."
Q: My reaction is producing a mixture of N1 and N2 alkylated products that are difficult to separate. How can I control the regioselectivity?
A: This is the most prevalent challenge in pyrazole N-alkylation. The outcome is a delicate balance of steric, electronic, and reaction-condition-dependent factors.[1] The two nitrogen atoms in an unsymmetrical pyrazole ring have similar electronic properties, often leading to a mixture of regioisomers.[1][2]
The core of the issue lies in the tautomerism of the pyrazole ring and the subsequent reactivity of the common pyrazolate anion formed upon deprotonation.
Caption: The regioselectivity challenge in pyrazole N-alkylation.
To gain control, you must manipulate the reaction environment to favor one pathway over the other. Here are the key strategies:
1. Exploit Steric Hindrance
This is the most powerful and intuitive factor. Alkylation will generally occur at the less sterically hindered nitrogen atom.[1][3]
-
Causality: A bulky substituent at the C3 or C5 position of the pyrazole ring will physically block the approach of the alkylating agent to the adjacent nitrogen (N2 or N1, respectively). Likewise, a bulky alkylating agent will preferentially attack the more accessible nitrogen.
-
Actionable Advice:
-
To favor N1-alkylation , ensure the substituent at C5 is smaller than the substituent at C3.
-
To favor N2-alkylation , the substituent at C3 should be smaller than at C5.
-
Use a sterically demanding alkylating agent to amplify the steric effect.[1]
-
2. Tune Reaction Conditions (Base and Solvent)
The choice of base and solvent can dramatically influence the N1/N2 ratio by altering the association of the pyrazolate anion with its counter-ion.[1][2]
-
Causality: In solution, the pyrazolate anion exists in equilibrium with its counter-ion (e.g., Na⁺, K⁺, Cs⁺). In less polar solvents, tight ion-pairing can block one nitrogen, directing the alkylating agent to the other. Polar aprotic solvents (DMF, DMSO) solvate the cation, creating a more "naked" and reactive anion, where sterics and electronics become more dominant.
-
Actionable Advice & Protocols:
| Goal | Recommended Conditions | Rationale | Reference |
| Favor N1-Alkylation | K₂CO₃ in DMSO | A reliable combination for selectively producing the N1 isomer for many 3-substituted pyrazoles. | [4][5] |
| NaH in THF | A stronger base for less reactive alkylating agents; often favors the N1 product. | [1][4] | |
| Favor N2-Alkylation | MgBr₂ (catalyst) in THF | The magnesium ion coordinates to both N1 and N2, but the transition state for alkylation at N2 becomes more favorable. This method is particularly effective with α-bromoacetates and acetamides. | [4][6] |
Protocol: General Procedure for N1-Selective Alkylation
-
To a solution of the 3-substituted pyrazole (1.0 eq) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography.[4]
3. Use Protecting Groups
For particularly challenging cases, a protecting group strategy can offer definitive control.
-
Causality: A bulky protecting group can be installed, which then directs the subsequent alkylation to the other nitrogen atom due to steric hindrance. The protecting group is then removed.
-
Actionable Advice:
-
Triphenylsilyl Group: Alkylation of ethyl 1H-pyrazole-3-carboxylate with a triphenylsilyl group at the C5 position directs alkylation to the N1 position. The silyl group can then be removed with a fluoride source like TBAF.[5]
-
SEM Group: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group can be used to protect one nitrogen. A key advantage is the ability to perform a "SEM switch," which transposes the group from one nitrogen to the other, enabling functionalization at otherwise unreactive positions.[7]
-
Issue 2: Low or No Product Yield
Q: I am observing very low to no yield of my desired N-alkylated product. What are the potential causes and how can I improve the outcome?
A: Low yields can stem from several factors, from reagent quality to suboptimal reaction conditions.[4] Here’s a systematic troubleshooting approach:
-
Re-evaluate Your Base: The base is critical for deprotonating the pyrazole, making it nucleophilic.[4]
-
Strength: Is your base strong enough? For weakly acidic pyrazoles or less reactive alkylating agents, a mild base like K₂CO₃ may be insufficient. Consider a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[4]
-
Solubility: If the base is not soluble in your reaction solvent, the reaction will be slow or may not proceed at all. Consider switching to a more polar aprotic solvent like DMF or DMSO to improve solubility.[4]
-
Anhydrous Conditions: If using a strong, water-sensitive base like NaH, ensure all reagents and solvents are strictly anhydrous. Water will quench the base and the pyrazolate anion.[4]
-
-
Assess the Alkylating Agent:
-
Leaving Group Ability: The reactivity of the alkylating agent (R-X) is highly dependent on the leaving group (X). The general reactivity trend is I > Br > OTs > Cl. If you are using an alkyl chloride and getting low yield, consider switching to the corresponding bromide or iodide.[4]
-
Stability: Ensure your alkylating agent is not decomposing under the reaction conditions.
-
-
Optimize Reaction Parameters:
-
Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature incrementally (e.g., to 50 °C, 80 °C).
-
Reaction Time: Monitor the reaction over time. It may simply require a longer time for completion.
-
-
Consider Alternative Methodologies:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by overcoming activation energy barriers through rapid, localized heating.[8][9][10]
-
Phase-Transfer Catalysis (PTC): This technique is excellent for reactions between reagents in two different phases (e.g., a solid base and an organic solution). A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the reaction and can significantly improve yields.[11][12]
-
Issue 3: Difficulty Separating N1 and N2 Isomers
Q: The N1 and N2 isomers of my product have very similar polarities, making them impossible to separate by column chromatography. What can I do?
A: This is a common and frustrating problem. The best solution is to avoid forming the mixture in the first place by optimizing the reaction for high regioselectivity (see Issue 1). If you already have the mixture, here are a few approaches:
-
Recrystallization: If your product is a solid, attempt recrystallization from various solvent systems. Often, one isomer will crystallize preferentially, allowing for separation.
-
Preparative HPLC: While expensive and time-consuming, reverse-phase or normal-phase preparative HPLC can often resolve isomers that are inseparable by standard flash chromatography.
-
Derivatization: If possible, you could perform a subsequent reaction that selectively modifies one isomer, changing its polarity and allowing for separation. The modifying group would then need to be cleaved to return to the desired product. This is a complex, multi-step solution and should be considered a last resort.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity the primary challenge in pyrazole N-alkylation?
A: The challenge arises from the electronic similarity of the two adjacent nitrogen atoms (N1 and N2) within the aromatic pyrazole ring.[1][2] Upon deprotonation with a base, a common pyrazolate anion is formed where the negative charge is delocalized across both nitrogens.[2] This means both nitrogens can act as nucleophiles and attack the alkylating agent, leading to two different regioisomeric products.[1][3] Which product is majorly formed depends on a subtle interplay of steric hindrance, electronics, and reaction conditions that must be carefully controlled.[1]
Q2: What are the main factors influencing the N1/N2 ratio?
A: The regiochemical outcome is governed by four key factors:
-
Steric Effects: The size of substituents on the pyrazole ring (at C3 and C5) and on the alkylating agent is often the dominant factor. The reaction favors the less hindered nitrogen.[1][3]
-
Electronic Effects: Electron-withdrawing or -donating groups on the pyrazole ring alter the nucleophilicity of the adjacent nitrogens, thereby influencing the reaction pathway.[1][2]
-
Reaction Conditions: The choice of base, its counter-ion, and the solvent can dramatically shift the regioselectivity by influencing the degree of ion-pairing of the pyrazolate intermediate.[1][2]
-
Catalysis: Specific catalysts, such as magnesium-based Lewis acids, can be used to chelate the pyrazole and direct the alkylation specifically to the N2 position.[6]
Caption: Key factors controlling N-alkylation regioselectivity.
Q3: What are the advantages of using Phase-Transfer Catalysis (PTC) for this reaction?
A: Phase-Transfer Catalysis (PTC) offers several advantages for pyrazole alkylation, making it a powerful and practical method:
-
Biphasic System Compatibility: It allows the use of inexpensive, solid inorganic bases (like K₂CO₃) with reactants dissolved in an organic solvent, avoiding the need for strong, hazardous bases like NaH.[11][12]
-
No Need for Anhydrous Conditions: Many PTC reactions can be run without rigorously drying solvents and reagents, simplifying the experimental setup.
-
Milder Reaction Conditions: PTC often enables reactions to proceed at lower temperatures.
-
Improved Yields and Rates: The catalyst efficiently shuttles the pyrazolate anion into the organic phase, increasing its concentration and reactivity, which leads to faster reactions and higher yields.[11]
-
Enantioselectivity: With chiral PTC catalysts, it is possible to achieve enantioselective alkylation, which is particularly valuable in drug discovery.[13]
Caption: General workflow of Phase-Transfer Catalysis (PTC).
Q4: When should I consider microwave-assisted synthesis?
A: You should consider using microwave-assisted synthesis when:
-
Conventional heating methods are too slow: Microwave heating can reduce reaction times from many hours to mere minutes.[8][10]
-
You are experiencing low yields: The rapid and efficient heating provided by microwaves can help overcome high activation energy barriers, often leading to improved product yields.[9]
-
You are conducting high-throughput synthesis: The speed of microwave reactions makes it an ideal technology for rapidly generating libraries of pyrazole derivatives for screening purposes in drug discovery.[14]
Q5: Are there enzymatic or biocatalytic methods for pyrazole N-alkylation?
A: Yes, this is an exciting and developing area. Researchers have successfully engineered enzymes to perform N-alkylation on pyrazoles.[15][16]
-
Key Advantage: The primary benefit is exceptional regioselectivity. Because an enzyme's active site can precisely orient the pyrazole substrate, these methods can achieve >99% regioselectivity, completely avoiding the formation of isomeric mixtures.[15]
-
Mechanism: These systems often use a two-enzyme cascade where one enzyme generates a non-natural cosubstrate from simple haloalkanes, and a second, engineered enzyme transfers the alkyl group to the pyrazole.[15][16]
-
Current Status: While still primarily at the research stage, these methods have been demonstrated on a preparative scale and represent a powerful future alternative to traditional chemical methods, especially where absolute regiocontrol is critical.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 14. iris.unito.it [iris.unito.it]
- 15. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of ethyl 5-bromo-1H-pyrazole-3-carboxylate under reaction conditions
Welcome to the technical support center for ethyl 5-bromo-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. Here, we will address common issues encountered during synthetic transformations, offering troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to empower you to anticipate and resolve experimental hurdles, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile
This section addresses the most common initial queries regarding the stability of this compound under typical laboratory conditions.
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability concerns revolve around three key functional groups: the ethyl ester, the bromo substituent, and the acidic N-H proton of the pyrazole ring. Under certain reaction conditions, you may encounter:
-
Ester Hydrolysis: Primarily under basic conditions, leading to the formation of the corresponding carboxylic acid.
-
Decarboxylation: Loss of the carboxylate group under harsh acidic or basic conditions, especially at elevated temperatures.
-
Dehalogenation: A potential side reaction during metal-catalyzed cross-coupling reactions.
-
N-H Reactivity: The acidic proton on the pyrazole nitrogen can interfere with reactions involving strong bases or organometallic reagents.
Q2: How stable is the pyrazole ring itself?
A2: The pyrazole ring is an aromatic heterocycle and exhibits high thermal stability.[1] It is generally robust to a wide range of reaction conditions. However, extremely harsh conditions or the formation of highly reactive intermediates could potentially lead to ring-opening, though this is not a common issue in standard synthetic applications.[2]
Q3: Is the compound sensitive to air or moisture?
A3: While generally stable under ambient conditions, it is good practice to store this compound in a cool, dry place under an inert atmosphere, especially for long-term storage.[3] This precaution minimizes the risk of slow hydrolysis of the ester due to atmospheric moisture.
Q4: Can the bromo group be displaced by nucleophiles?
A4: Yes, the bromo substituent on the pyrazole ring can undergo nucleophilic substitution, which allows for the synthesis of a variety of derivatives.[4]
Section 2: Troubleshooting Guide - Navigating Common Reaction Pitfalls
This section provides a problem-and-solution framework for specific challenges you might encounter during your experiments.
Issue 1: Unexpected Formation of 5-bromo-1H-pyrazole-3-carboxylic acid
Symptom: You observe a more polar byproduct by TLC or LC-MS, corresponding to the mass of the carboxylic acid, especially in reactions run under basic conditions.
Root Cause: Hydrolysis of the ethyl ester. This is a common reaction when using strong bases like NaOH or KOH, particularly in the presence of water and at elevated temperatures. A patent describes the intentional hydrolysis of a similar compound using a 10% sodium hydroxide solution in ethanol at room temperature.[5]
Troubleshooting Steps:
-
Choice of Base: If the reaction requires a base, consider using non-nucleophilic, anhydrous bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvent: Ensure you are using anhydrous solvents.
-
Temperature: If possible, run the reaction at a lower temperature to minimize the rate of hydrolysis.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.
Issue 2: Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptom: Your desired cross-coupled product is formed in low yield, and you observe the formation of a debrominated byproduct (ethyl 1H-pyrazole-3-carboxylate).
Root Cause: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.[6] It can be influenced by the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. For Suzuki reactions, catalysts like Pd(dppf)Cl₂ have been used successfully with bromoindazoles, a related heterocyclic system.[7] For Buchwald-Hartwig aminations, bulky biarylphosphine ligands such as tBuBrettPhos have been shown to be effective for the amination of unprotected bromopyrazoles.[8]
-
Base Selection: The strength and nature of the base can influence the rate of dehalogenation. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases like alkoxides.[9]
-
Solvent System: The use of anhydrous solvents is critical. A common solvent system for Suzuki couplings is dioxane/water; however, minimizing the water content or using a completely anhydrous system might reduce dehalogenation.[10]
-
Temperature Control: High temperatures can promote dehalogenation. Try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Microwave irradiation can sometimes provide rapid heating and shorter reaction times, potentially minimizing side reactions.[11]
Issue 3: Reaction Failure or Complexity with Strong Bases or Organometallics
Symptom: Your reaction fails to proceed, or you observe a complex mixture of products when using reagents like Grignards, organolithiums, or strong bases like LHMDS.
Root Cause: The N-H proton of the pyrazole ring is acidic and will be deprotonated by strong bases and organometallic reagents. This can consume your reagent and lead to the formation of pyrazolate salts, which may have different solubility and reactivity profiles.
Troubleshooting Steps:
-
N-Protection: Consider protecting the pyrazole nitrogen before carrying out the reaction. Common protecting groups for pyrazoles include trityl (Tr), benzyl (Bn), or tert-butyloxycarbonyl (Boc). The trityl group has been used effectively in Buchwald-Hartwig reactions of 4-bromopyrazoles.[12]
-
Excess Reagent: If protection is not feasible, using an additional equivalent of the base or organometallic reagent to deprotonate the pyrazole N-H prior to the desired reaction can sometimes be effective.
-
Specific Catalytic Systems: For some reactions like Buchwald-Hartwig amination, specific conditions have been developed to tolerate the unprotected N-H. For instance, using LHMDS as the base has been shown to be effective for the amination of unprotected bromo-1H-pyrazoles.[8]
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for common reactions involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), arylboronic acid (1.5 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
This protocol is adapted from methodologies used for similar heterocyclic systems and may require optimization for specific substrates.[7][13]
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
tBuBrettPhos Pd G3 precatalyst (0.02 equivalents)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equivalents)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the tBuBrettPhos Pd G3 precatalyst, this compound (1.0 eq), and LHMDS (2.2 eq).
-
Add anhydrous THF and stir for 5 minutes.
-
Add the amine (1.2 eq) and heat the reaction mixture to 60-80 °C.
-
Stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This protocol is based on conditions developed for the amination of unprotected bromo-1H-pyrazoles.[8][14]
Section 4: Data Summary
The following table summarizes the key stability-related parameters for this compound and its potential degradation products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Stability Issue |
| This compound | C₆H₇BrN₂O₂ | 219.04[15] | Susceptible to hydrolysis, dehalogenation, and decarboxylation under specific conditions. |
| 5-bromo-1H-pyrazole-3-carboxylic acid | C₄H₃BrN₂O₂ | 190.98 | Product of ester hydrolysis. Can undergo decarboxylation at high temperatures.[16][17] |
| Ethyl 1H-pyrazole-3-carboxylate | C₆H₈N₂O₂ | 140.14[18] | Product of dehalogenation side reaction during cross-coupling. |
Section 5: Mechanistic Insights
Understanding the potential degradation pathways is crucial for designing robust reaction conditions.
Caption: Potential reaction and degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. Buy Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate [smolecule.com]
- 5. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. This compound | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 17. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 18. chemimpex.com [chemimpex.com]
removing unreacted starting materials from ethyl 5-bromo-1H-pyrazole-3-carboxylate
Welcome to the technical support guide for the purification of Ethyl 5-Bromo-1H-Pyrazole-3-Carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the common yet critical challenge of isolating this valuable heterocyclic building block from unreacted starting materials and reaction byproducts. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Understanding the Purification Challenge
The synthesis of this compound typically involves a cyclocondensation reaction followed by a bromination step.[1] This process can leave behind a variety of impurities that, due to structural similarities, can be challenging to remove. Effective purification is paramount to ensure the integrity of downstream applications.
Common Impurities & Starting Materials to Remove:
| Compound/Impurity | Typical Origin | Key Physicochemical Properties | Removal Strategy |
| Hydrazine (or its salts) | Cyclocondensation Reagent | Highly polar, water-soluble, basic. | Aqueous work-up, acid wash. |
| Diethyl Acetylenedicarboxylate or Diethyl 2,3-Dioxosuccinate | Cyclocondensation Reagent | Non-polar to moderately polar, organic-soluble. | Column chromatography, recrystallization. |
| Ethyl 1H-pyrazole-3-carboxylate | Unreacted Bromination Substrate | Polarity and structure are very similar to the final product. | Fractional recrystallization, column chromatography. |
| Ethyl 3-bromo-1H-pyrazole-5-carboxylate | Regioisomeric Byproduct | Extremely similar physical properties to the desired product. | Advanced chromatographic techniques (e.g., HPLC) or fractional recrystallization.[2] |
| Excess Brominating Agent (e.g., NBS, Br₂) & Byproducts | Bromination Step | Varies; often removable by aqueous wash with a reducing agent (e.g., sodium thiosulfate). | Aqueous work-up. |
Initial Work-up and Preliminary Purification
A robust initial work-up is the first line of defense and can significantly reduce the impurity load before more intensive purification methods are employed. This stage primarily targets the removal of inorganic salts, highly polar reagents like hydrazine, and excess brominating agents.
Protocol 1: Standard Aqueous Work-up
-
Quench the Reaction: Cool the reaction mixture to room temperature. If a brominating agent like Br₂ was used, cautiously add a saturated aqueous solution of sodium thiosulfate until the characteristic orange/brown color dissipates.
-
Dilution: Dilute the mixture with an organic solvent in which your product is soluble, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water (to remove water-soluble byproducts).
-
Saturated aqueous sodium bicarbonate (to neutralize any acid catalysts).
-
Brine (saturated NaCl solution) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude material is now ready for further purification.
Caption: Initial aqueous work-up workflow.
Troubleshooting Guides & FAQs
This section addresses specific purification challenges in a question-and-answer format.
Q1: My crude product contains a significant amount of the unbrominated precursor, ethyl 1H-pyrazole-3-carboxylate. How can I separate them effectively?
A1: This is a common and challenging scenario due to the high structural similarity. Column chromatography is often the most reliable method.
The slightly higher polarity of the N-H bond in the unbrominated pyrazole and the increased molecular weight and polarizability of the bromo-substituent in your product provide a basis for separation.
-
TLC Analysis (Method Development):
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., 1:1 Hexane:EtOAc).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a hexane/ethyl acetate mixture. Test ratios from 9:1 to 1:1.
-
Goal: Achieve a clear separation (ΔRf > 0.2) between the spot for your desired product and the impurity. The more polar compound (likely the unbrominated precursor) will have a lower Rf value.
-
-
Column Preparation:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column with silica gel using your chosen mobile phase (slurry packing is recommended).
-
Expert Tip: For basic compounds like pyrazoles, consider deactivating the silica gel by preparing the slurry with a mobile phase containing 0.5-1% triethylamine. This neutralizes acidic silanol sites, preventing peak tailing and improving separation.[2][3]
-
-
Loading and Elution:
-
Adsorb your crude material onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.
-
Begin elution with your determined solvent system. A gradient elution (gradually increasing the proportion of the more polar solvent, e.g., ethyl acetate) often yields the best results.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions containing your product and remove the solvent under reduced pressure.
-
Caption: Workflow for purification by column chromatography.
Q2: Column chromatography is not feasible for my scale. Can I use recrystallization to remove closely related impurities?
A2: Yes, recrystallization is a powerful and scalable technique, provided a suitable solvent system can be identified. The principle relies on the subtle differences in solubility between your product and the impurities at different temperatures.
This technique is ideal when no single solvent has the perfect solubility profile (dissolves the compound when hot, but not when cold).
-
Solvent Selection:
-
Find a "soluble" solvent in which your crude product is readily soluble at or near room temperature (e.g., ethanol, methanol, ethyl acetate).[4]
-
Find an "insoluble" or "anti-solvent" in which your product is poorly soluble (e.g., water, hexanes, cyclohexane).[4]
-
The two solvents must be miscible. Common pairs include Ethanol/Water and Ethyl Acetate/Hexanes.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the hot "soluble" solvent required to fully dissolve the solid. Stir and heat gently.
-
-
Induce Precipitation:
-
While the solution is still hot, add the "insoluble" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
If necessary, add a drop or two of the hot "soluble" solvent to redissolve the precipitate and ensure the solution is perfectly saturated.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation and yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "insoluble" solvent to remove any residual soluble impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
References
Technical Support Center: Solvent Effects on the Regioselectivity of Pyrazole Formation
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses common challenges and questions regarding the crucial role of solvents in controlling the regioselectivity of pyrazole synthesis. Our goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in pyrazole synthesis and why is their control so critical?
A1: In the context of pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] For instance, the reaction can yield a 1,3,5-trisubstituted pyrazole or a 1,3,4-trisubstituted pyrazole, depending on which carbonyl group of the dicarbonyl compound the substituted nitrogen of the hydrazine attacks.[2]
Controlling the formation of a specific regioisomer is paramount in medicinal chemistry and materials science because different regioisomers can exhibit vastly different pharmacological activities, toxicological profiles, and material properties. A mixture of regioisomers often necessitates challenging and costly separation processes, reducing the overall yield and efficiency of the synthesis.[3]
Q2: My pyrazole synthesis is yielding a mixture of regioisomers. What is the most likely cause?
A2: The formation of a regioisomeric mixture is a common issue, especially when using standard protic solvents like ethanol.[4][5] The primary factors influencing the regiochemical outcome are:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material. Electron-withdrawing groups can make a nearby carbonyl carbon more susceptible to nucleophilic attack.[2]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine. Bulky substituents can favor the attack of hydrazine on the less sterically hindered carbonyl.[2]
-
Reaction Conditions: This is often the most influential factor. Solvent, temperature, and pH can significantly alter the reaction pathway and, consequently, the regioisomeric ratio.[2][6]
Q3: How does the choice of solvent directly impact the regioselectivity of pyrazole formation?
A3: Solvents play a multifaceted role in pyrazole synthesis. They can influence the stability of intermediates and transition states, alter the nucleophilicity of the hydrazine, and mediate proton transfer steps.[2][5] Protic solvents, like ethanol, can form hydrogen bonds with the reactants and intermediates, which can sometimes lead to a lack of selectivity.[7][8] In contrast, specialized solvents, particularly fluorinated alcohols, have been shown to dramatically enhance regioselectivity.[4][5]
Q4: I've heard that fluorinated alcohols are effective. Why are they so special?
A4: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have unique properties that make them highly effective in controlling regioselectivity.[4][5] These solvents are:
-
Highly Polar and Poorly Nucleophilic: They can stabilize charged intermediates without competing as nucleophiles.
-
Strong Hydrogen Bond Donors: They can activate the carbonyl group towards nucleophilic attack by the hydrazine.[5]
-
Low Basicity: This can influence the equilibrium between reaction intermediates.
The use of TFE and especially HFIP has been demonstrated to significantly increase the formation of the desired regioisomer in the reaction of 1,3-diketones with methylhydrazine.[4][5]
Troubleshooting Guides
Guide 1: My reaction in ethanol gives a 1:1 mixture of regioisomers. What should I do?
This is a classic problem. The low cost and favorable solubility profile of ethanol make it a common starting point, but it often provides poor regioselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving regioselectivity.
Causality Explained: The key to enhancing regioselectivity lies in modifying the reaction environment to favor one reaction pathway over the other. Fluorinated alcohols, like TFE and HFIP, are believed to stabilize the key intermediate that leads to the desired pyrazole isomer through strong hydrogen bonding interactions.[5] This stabilization lowers the activation energy for one pathway, making it the dominant route.
Guide 2: I am using a fluorinated solvent, but the regioselectivity is still not optimal. What other parameters can I adjust?
While fluorinated solvents are highly effective, other factors can still play a role.
-
Temperature: Running the reaction at different temperatures (e.g., room temperature versus reflux) can sometimes influence the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer.
-
pH Adjustment: The addition of a catalytic amount of acid (e.g., HCl, H₂SO₄) can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, which can, in some cases, reverse or improve selectivity.[2] Conversely, the addition of a base can also impact the reaction outcome.
-
Reactant Stoichiometry: Recent studies have shown that the initial ratio of the dicarbonyl compound to the hydrazine can affect the reaction kinetics and, consequently, the regioisomeric ratio.[6]
Data Presentation
Table 1: Effect of Solvent on Regioisomeric Ratio in the Synthesis of N-Methylpyrazoles
| 1,3-Diketone Substituents | Hydrazine | Solvent | Regioisomeric Ratio (Major Isomer) | Reference(s) |
| Aryl, CF₃ | Methylhydrazine | Ethanol | Mixture (often poor selectivity) | [4][5] |
| Aryl, CF₃ | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | Significantly Improved Selectivity | [4][5][9] |
| Aryl, CF₃ | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically Improved Selectivity (often >95:5) | [4][5][9] |
Note: The exact ratios can vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol
This protocol is adapted from methodologies that have demonstrated significantly improved regioselectivity through the use of fluorinated alcohols.[1][4][5]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in HFIP. The volume of solvent should be sufficient to ensure complete dissolution at the reaction temperature.
-
With magnetic stirring, add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These reactions are often complete within a few hours at room temperature.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess the regioisomeric purity.[3] NOESY NMR experiments can be particularly useful for unambiguously assigning the regiochemistry.[10]
Visualizing the Reaction Mechanism
The generally accepted mechanism for the Knorr pyrazole synthesis involves the initial attack of one of the hydrazine nitrogens on a carbonyl carbon, followed by cyclization and dehydration. The solvent can influence which carbonyl is attacked initially and the stability of the resulting intermediates.
Caption: Solvent influence on pyrazole formation regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
characterization of ethyl 5-bromo-1H-pyrazole-3-carboxylate derivatives by 1H and 13C NMR
A Senior Application Scientist's Guide to the NMR Characterization of Ethyl 5-bromo-1H-pyrazole-3-carboxylate and its Derivatives
Abstract
This guide provides a comprehensive technical overview for the structural characterization of this compound and its derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development, making unambiguous structural confirmation essential.[1] This document delves into the fundamental principles governing the NMR spectra of pyrazoles, including the profound effects of annular tautomerism and substituent electronics. We present a comparative analysis of the parent compound and its N-substituted analogues, supported by experimental data and detailed spectral assignments. Furthermore, this guide includes robust, field-proven protocols for sample preparation and discusses the application of 2D NMR techniques for complex derivatives.
The Foundational Principles: Understanding NMR Spectra of Pyrazoles
The interpretation of pyrazole NMR spectra requires an understanding of two key phenomena: annular tautomerism and the electronic influence of substituents.
Annular Tautomerism in N-Unsubstituted Pyrazoles
For N-unsubstituted pyrazoles, the proton on the nitrogen can rapidly exchange between the N1 and N2 positions. This creates a dynamic equilibrium between two tautomeric forms. If this exchange is fast on the NMR timescale, the signals for the chemically distinct C3 and C5 carbons, and any attached protons, will average out.[2][3] This often results in broadened signals or a single, averaged signal, which can complicate initial analysis.[2]
Several factors influence this tautomeric equilibrium:
-
Substituents: The electronic nature of substituents at the C3 and C5 positions can favor one tautomer over the other.[4]
-
Solvent: The solvent can influence the rate of proton exchange and the position of the equilibrium.[2]
-
Temperature: Lowering the temperature of the NMR experiment can slow the rate of proton exchange, potentially allowing for the resolution of separate signals for each tautomer.[3]
Substituent and Electronic Effects
The chemical shifts in the pyrazole ring are highly sensitive to the electronic properties of the substituents.
-
Electron-Withdrawing Groups (EWGs): Groups like bromine (-Br) and carboxylate (-COOEt) cause a deshielding effect, shifting the signals of nearby protons and carbons to a higher frequency (downfield). For instance, the bromine at C5 and the ester at C3 in our parent compound will significantly influence the chemical shift of the C4-H proton.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or alkyl groups cause a shielding effect, shifting signals to a lower frequency (upfield).
-
N-Substitution: Alkylation or arylation at the N1 position eliminates the possibility of tautomerism, resulting in sharper, well-defined signals for the C3 and C5 positions and simplifying the spectrum.
NMR Analysis of this compound
The parent compound, this compound, serves as our reference for understanding its derivatives. Its structure, with numbered positions for NMR assignment, is shown below.
Caption: Structure of this compound.
Spectral Data for the Parent Compound
Due to annular tautomerism, the N-H proton may appear as a very broad signal or be unobservable due to exchange with residual water or other pyrazole molecules.[3] The C4-H is the sole proton on the pyrazole ring and is expected to appear as a singlet. The ethyl ester group will present as a characteristic quartet and triplet.
| Position | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | Rationale for Assignment |
| NH | ~13.0-14.0 (very broad s) | - | Acidic proton, subject to rapid exchange, often significantly broadened. |
| C4-H | ~6.7 (s, 1H) | 110.0 | Singlet, deshielded by adjacent EWGs (Br at C5, COOEt at C3). |
| C5-Br | - | 132.0 | Carbon bearing the electron-withdrawing bromine atom. |
| C3 -COOEt | - | 145.0 | Carbon attached to the carboxylate group, significantly deshielded. |
| C OOEt | - | 161.0 | Carbonyl carbon of the ester group. |
| O-CH₂ -CH₃ | ~4.3 (q, 2H, J ≈ 7.1 Hz) | 61.5 | Methylene protons adjacent to the ester oxygen, split by CH₃ protons. |
| O-CH₂-CH₃ | ~1.3 (t, 3H, J ≈ 7.1 Hz) | 14.2 | Methyl protons of the ethyl group, split by CH₂ protons. |
| Note: The chemical shifts are illustrative and based on data from similar pyrazole structures. Actual values may vary depending on the solvent and concentration. |
Comparative Guide: N-Substituted Derivatives
To illustrate the utility of NMR in characterizing derivatives, we will compare the parent compound with a common N-alkylated analogue: Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate . N-alkylation provides a fixed structure, eliminating tautomerism and leading to a more defined spectrum.
NMR Analysis of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
The introduction of the methyl group at the N1 position has several predictable consequences:
-
No Tautomerism: The absence of the N-H proton and fixed ring structure result in sharper signals.
-
N-CH₃ Signal: A new singlet will appear in the ¹H NMR spectrum around 3.7-4.0 ppm, corresponding to the N-methyl protons.
-
Shift in Ring Protons/Carbons: The electronic contribution of the methyl group and the fixed bond arrangement will cause slight shifts in the C4-H and all ring carbon signals compared to the parent compound.
Comparative Data Table
| Position | Parent Compound ¹H δ (ppm) | N-Methyl Derivative ¹H δ (ppm) | Parent Compound ¹³C δ (ppm) | N-Methyl Derivative ¹³C δ (ppm) |
| N-H / N-CH₃ | ~13.5 (br s) | ~3.7 (s, 3H)[5] | - | ~38.0 |
| C4-H | ~6.7 (s) | ~6.8 (s) | 110.0 | 111.5 |
| C5 | - | - | 132.0 | 129.0 |
| C3 | - | - | 145.0 | 146.2 |
| COOEt | - | - | 161.0 | 160.5 |
| O-CH₂ | ~4.3 (q) | ~4.3 (q) | 61.5 | 61.7 |
| O-CH₂-CH₃ | ~1.3 (t) | ~1.3 (t) | 14.2 | 14.1 |
| Note: Data for the N-methyl derivative is synthesized from closely related structures found in the literature for comparative purposes.[5] |
This comparison clearly demonstrates how ¹H and ¹³C NMR can be used to confirm N-substitution and provides a fingerprint for each specific derivative.
Advanced Methods for Unambiguous Assignment
For more complex derivatives with multiple substituents, 1D NMR spectra can become crowded and ambiguous. In such cases, 2D NMR spectroscopy is an indispensable tool.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is the most reliable way to definitively assign which proton is attached to which carbon, for example, confirming the C4-H to C4 correlation.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is exceptionally powerful for assigning quaternary carbons (carbons with no attached protons) like C3 and C5, by observing their correlation to known protons like C4-H or the ethyl ester protons.[3]
Experimental Protocol for NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. A meticulously prepared sample is crucial for obtaining high-resolution data.
Step-by-Step Methodology
-
Determine Sample Quantity: For ¹H NMR, use approximately 5-25 mg of the pyrazole derivative. For the less sensitive ¹³C NMR, a more concentrated solution is required; use as much material as can be fully dissolved in the chosen solvent volume.
-
Select a Deuterated Solvent: Choose a deuterated solvent that completely dissolves the compound.[6] Common choices for pyrazole derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The deuterium signal is used by the spectrometer to stabilize the magnetic field (the "lock").[7]
-
Dissolution: Weigh the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[7] Ensure the final sample height in the NMR tube is sufficient for the instrument, typically around 4-5 cm.[7][8]
-
Ensure Homogeneity: Gently vortex or shake the vial until the sample is completely dissolved.
-
Filtration (Critical Step): Any suspended solid particles will severely degrade the magnetic field homogeneity, resulting in broad, poor-quality spectral lines. To prevent this, filter the solution directly into a clean NMR tube through a small plug of glass wool or cotton packed into a Pasteur pipette.[7]
-
Capping and Labeling: Cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
-
Internal Standard (Optional but Recommended): While the residual solvent peak can be used as a reference, adding a small amount of an internal standard like Tetramethylsilane (TMS, δ = 0.00 ppm) provides a more accurate chemical shift calibration.[9]
Caption: Standard workflow for NMR sample preparation and analysis.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and indispensable tools for the characterization of this compound and its diverse derivatives. A thorough understanding of the effects of tautomerism and substituent electronics is key to interpreting the spectra accurately. For N-unsubstituted pyrazoles, signal broadening due to tautomeric exchange is a key diagnostic feature, while N-substitution provides spectrally clean, unambiguous data. When combined with proper sample preparation techniques and the strategic use of 2D NMR experiments for complex structures, NMR provides definitive structural elucidation, which is critical for advancing research and development in fields relying on pyrazole chemistry.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 9. ocw.mit.edu [ocw.mit.edu]
A Senior Application Scientist's Guide to Validating the Purity of Ethyl 5-Bromo-1H-Pyrazole-3-Carboxylate Using HPLC
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. Ethyl 5-bromo-1H-pyrazole-3-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, is no exception.[1] This guide provides an in-depth, scientifically-grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment. It further offers a detailed, validated HPLC method, complete with experimental protocols and supporting data, to ensure the highest degree of confidence in your analytical results.
The Criticality of Purity for this compound
This compound (Molecular Formula: C₆H₇BrN₂O₂, Molecular Weight: 219.04 g/mol ) is a heterocyclic compound frequently employed in the synthesis of active pharmaceutical ingredients (APIs).[2] Potential impurities can arise from the synthetic route, including unreacted starting materials, by-products, or degradation products. These impurities can have significant downstream consequences, potentially altering the efficacy, safety, and stability of the final drug product. Therefore, a precise and reliable analytical method for purity determination is not just a matter of quality control; it is a fundamental requirement for regulatory compliance and the integrity of scientific research.[3]
Comparative Analysis of Analytical Techniques for Purity Determination
While several analytical techniques can be used for purity assessment, each has its inherent strengths and limitations. The choice of method should be guided by the specific requirements of the analysis, including the nature of the analyte and potential impurities.[4]
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase.[5] | High resolution, high sensitivity, quantitative, suitable for non-volatile and thermally labile compounds.[5][6] | Higher cost of instrumentation and consumables, requires skilled operators.[6] | Excellent: The gold standard for purity determination of this type of compound due to its versatility and quantitative power.[3] |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a carrier gas.[6] | High resolution for volatile compounds, high sensitivity.[4] | Not suitable for non-volatile or thermally labile compounds without derivatization.[6] | Poor to Moderate: The compound's polarity and potential for thermal degradation make GC a less ideal choice without derivatization, which adds complexity. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent.[7] | Simple, rapid, low cost, can screen multiple samples simultaneously.[6] | Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.[6] | Good for preliminary screening: Useful for quickly checking for the presence of major impurities but lacks the quantitative accuracy of HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[6] | Provides detailed structural information, can be used for quantitative analysis (qNMR).[4] | Lower sensitivity compared to HPLC, complex mixtures can be difficult to interpret. | Excellent for structural confirmation and identification of impurities: Complements HPLC by providing structural elucidation of unknown peaks. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity, provides molecular weight information, can be coupled with HPLC or GC for enhanced specificity. | May not be suitable for quantitative analysis without an appropriate internal standard. | Excellent as a detector for HPLC (LC-MS): Provides invaluable data for the identification of impurities. |
For routine quality control and precise quantification of the purity of this compound, HPLC emerges as the most suitable technique due to its high resolution, sensitivity, and established validation frameworks.[3][6]
Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and selectively quantify the analyte in the presence of its potential degradation products and impurities.[8] The development and validation of such a method are guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9]
Proposed HPLC Method Parameters
The following HPLC method was developed based on the chemical properties of this compound and general principles of reversed-phase chromatography for pyrazole derivatives.[10][11][12]
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar heterocyclic compounds.[13] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A common and effective mobile phase for reversed-phase chromatography, offering good peak shape and resolution. |
| Gradient | 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-35 min: 80-30% B35-40 min: 30% B | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Detection | UV at 254 nm | The pyrazole ring system exhibits significant UV absorbance, allowing for sensitive detection. |
| Injection Volume | 10 µL | A typical injection volume for standard analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC purity analysis.
Method Validation Protocol
A comprehensive validation of the analytical method is essential to demonstrate its suitability for its intended purpose.[14] This involves assessing various parameters as stipulated by the ICH Q2(R1) guidelines.[9][15]
System Suitability
System suitability tests are an integral part of chromatographic methods, ensuring the performance of the entire analytical system.[16][17] These tests are performed before the analysis of any samples.[18]
Protocol:
-
Prepare a standard solution of this compound at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
Make five replicate injections of the standard solution.
-
Calculate the following parameters from the resulting chromatograms.
Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration.[19] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the sharpness of the peak.[19][20] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and the detector response.[19][20] |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Ensures the stability of the chromatographic system.[19] |
Specificity (Forced Degradation Studies)
Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method by exposing the analyte to various stress conditions.[8][21] The goal is to achieve 5-20% degradation.[22]
Protocol:
-
Prepare solutions of this compound (approx. 1 mg/mL) and subject them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[21]
-
Thermal Degradation: Solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples using the proposed HPLC method.
Acceptance Criteria:
-
The method should be able to resolve the main peak from all degradation product peaks.
-
Peak purity analysis (using a PDA detector) should confirm that the main peak is spectrally pure.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[9]
Protocol:
-
Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the target analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value and is often determined by recovery studies.
Protocol:
-
Prepare a placebo (matrix without the analyte, if applicable).
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level and analyze them.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean recovery should be between 98.0% and 102.0% at each concentration level.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
4.5.1. Repeatability (Intra-day Precision)
Protocol:
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the purity values.
Acceptance Criteria:
-
The RSD should be ≤ 2.0%.
4.5.2. Intermediate Precision (Inter-day Ruggedness)
Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the purity values from both days.
Acceptance Criteria:
-
The RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10]
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
Acceptance Criteria:
-
The LOQ should be sufficiently low to quantify any potential impurities at their specified limits.
Robustness
Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[23]
Protocol:
-
Introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a standard solution under each varied condition.
Acceptance Criteria:
-
The system suitability parameters should still be met under all varied conditions.
Data Presentation and Interpretation
The results of the method validation should be presented in a clear and concise manner, typically in tabular format.
Table 1: System Suitability Results (Hypothetical Data)
| Parameter | Result | Acceptance Criteria | Status |
| Tailing Factor (T) | 1.1 | ≤ 2.0 | Pass |
| Theoretical Plates (N) | 5600 | ≥ 2000 | Pass |
| RSD of Peak Area (%) | 0.8% | ≤ 2.0% | Pass |
| RSD of Retention Time (%) | 0.3% | ≤ 1.0% | Pass |
Table 2: Linearity Results (Hypothetical Data)
| Concentration (mg/mL) | Mean Peak Area |
| 0.05 | 501234 |
| 0.075 | 752345 |
| 0.10 | 1003456 |
| 0.125 | 1254567 |
| 0.15 | 1505678 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Accuracy and Precision Summary (Hypothetical Data)
| Parameter | Level | Result | Acceptance Criteria | Status |
| Accuracy (Recovery) | 80% | 99.5% | 98.0% - 102.0% | Pass |
| 100% | 100.2% | 98.0% - 102.0% | Pass | |
| 120% | 101.1% | 98.0% - 102.0% | Pass | |
| Precision (RSD) | Repeatability | 0.9% | ≤ 2.0% | Pass |
| Intermediate Precision | 1.2% | ≤ 2.0% | Pass |
Conclusion: A Self-Validating System for Confident Purity Assessment
This guide has provided a comprehensive framework for the validation of an HPLC method for determining the purity of this compound. By systematically evaluating system suitability, specificity, linearity, accuracy, precision, and robustness, a self-validating analytical system is established.[20] This ensures that the method is not only suitable for its intended purpose but also reliable and reproducible over time. Adherence to these principles, grounded in regulatory guidelines, provides the highest level of confidence in the quality and purity of this critical pharmaceutical building block.
The following diagram illustrates the logical relationships in the validation process, demonstrating how each component contributes to the overall trustworthiness of the analytical method.
Caption: Logical relationships in the HPLC method validation process.
References
- 1. Buy Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate [smolecule.com]
- 2. This compound | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. benchchem.com [benchchem.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ijcpa.in [ijcpa.in]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 17. ftp.uspbpep.com [ftp.uspbpep.com]
- 18. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 19. youtube.com [youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pharmtech.com [pharmtech.com]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 23. scribd.com [scribd.com]
Introduction: The Prominence and Analytical Complexity of Pyrazole Derivatives
An In-Depth Technical Guide to LC-MS Method Development for the Analysis of Pyrazole Derivatives
Pyrazoles, five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry and agrochemical development. Their versatile scaffold is found in numerous blockbuster drugs, including anti-inflammatory agents, anticancer therapies, and potent fungicides.[1][2][3] This prevalence necessitates the development of robust, sensitive, and specific analytical methods to support drug discovery, development, quality control, and regulatory submission.
Liquid Chromatography-Mass Spectrometry (LC-MS) has become the definitive technique for the analysis of pyrazole derivatives due to its unparalleled sensitivity and selectivity.[4] However, the structural diversity within this compound class presents significant analytical challenges that demand a systematic and scientifically-grounded approach to method development. This guide, written from the perspective of a Senior Application Scientist, eschews a simple checklist in favor of a detailed narrative that explains the causality behind each experimental decision. We will explore the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, grounding each step in authoritative principles to build a self-validating and trustworthy analytical method.
Chapter 1: Deconstructing the Analytical Challenge
A successful method begins with a deep understanding of the analyte and its potential interactions with the analytical system. Pyrazole derivatives, despite their common core, exhibit a wide range of physicochemical properties that can complicate analysis.
-
Isomerism: The synthesis of substituted pyrazoles can often yield multiple regioisomers, which possess identical masses and can be difficult to separate chromatographically.[1][2] Furthermore, the presence of chiral centers necessitates enantioselective separation to meet regulatory requirements for stereoisomeric drugs.[5][6]
-
Polarity and Retention: The polarity of pyrazole derivatives can span a vast range. While some are highly lipophilic and well-retained on standard reversed-phase columns, others are highly polar and may elute in the solvent front, making quantification impossible without specialized chromatographic techniques.[7]
-
Ionization Efficiency: As nitrogen-containing heterocycles, pyrazoles are generally amenable to positive mode electrospray ionization (ESI). However, substituent groups can dramatically influence pKa and ionization efficiency, sometimes necessitating alternative ionization modes or mobile phase additives.
Chapter 2: A Systematic Workflow for Method Development
Our approach is iterative and logical, beginning with analyte characterization and moving through systematic optimization of each component of the LC-MS system. The goal is to establish a "control space" where the method is robust and reliable.
Caption: High-level workflow for LC-MS method development.
Chapter 3: Strategic Sample Preparation
The primary goal of sample preparation is to remove matrix components that can interfere with analysis or damage the instrument, while ensuring the analyte is presented in a solvent compatible with the LC method.[8][9] The choice of technique is a trade-off between cleanliness, recovery, speed, and cost.
Comparison of Common Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., Acetonitrile) to precipitate proteins. | Fast, simple, inexpensive. | "Dirty" extract, risk of ion suppression, analyte may not be concentrated. | High-throughput screening, initial discovery. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extract than PPT, can concentrate analyte. | Labor-intensive, requires solvent optimization, can be difficult to automate. | Removing salts and highly polar interferences. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Cleanest extracts, high concentration factor, highly selective. | More expensive, requires method development (sorbent, wash/elution solvents). | Complex matrices (e.g., plasma, soil), low-level quantification.[7] |
Experimental Protocol: Generic Solid-Phase Extraction (SPE)
This protocol serves as a starting point for a reversed-phase SPE cleanup.
-
Sorbent Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Causality: This activates the C18 functional groups and prepares the sorbent for the aqueous sample.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with 2% phosphoric acid) onto the cartridge at a slow flow rate (~1 mL/min).
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge. Causality: This removes highly polar interferences and salts that were not retained.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube. Causality: The strong organic solvent disrupts the hydrophobic interaction between the analyte and the C18 sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase. Causality: This step concentrates the analyte and ensures the injection solvent is compatible with the LC method to prevent poor peak shape.[10]
Chapter 4: Liquid Chromatography - The Art of Separation
The LC system is responsible for separating the analyte from matrix components and, critically, from any isomers.[11] Method development should begin simply and add complexity only as needed.[12]
Column and Mobile Phase Selection
-
The Workhorse - C18 Columns: A C18 column is the logical starting point for most pyrazole derivatives.[12] Initial screening should be performed with a simple gradient using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Causality: Formic acid provides a proton source to promote positive ionization in the MS source and typically yields good peak shape for basic compounds like pyrazoles.
-
Addressing Challenges - Alternative Chemistries:
-
Polar Analytes: If a pyrazole derivative is poorly retained on a C18 column, a polar-embedded group (PEG) column or Hydrophilic Interaction Liquid Chromatography (HILIC) should be evaluated. HILIC is particularly effective for very polar compounds that are unretainable in reversed-phase.
-
Isomers: Separating regioisomers often requires careful optimization of the organic modifier (acetonitrile vs. methanol) and gradient slope. For enantiomers, a dedicated chiral stationary phase is mandatory.[5][6]
-
Ion-Pairing: For extremely polar basic pyrazoles, adding an ion-pairing reagent like perfluorooctanoic acid (PFOA) to the mobile phase can dramatically increase retention on a C18 column.[7]
-
Caption: Key factors influencing chromatographic selectivity.
Chapter 5: Mass Spectrometry - Tailoring Detection
The mass spectrometer provides the sensitivity and specificity required for trace-level analysis. Optimization is crucial to maximize the signal for your analyte of interest.[4][13]
Ionization and Tuning
-
Ionization Source: Electrospray Ionization (ESI) is the most common and effective technique for pyrazole derivatives, which typically contain basic nitrogen atoms that readily accept a proton in solution.[14][15] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar, more volatile derivatives that are neutral in solution.[13]
-
Polarity: Positive ion mode is almost always the starting point, aiming to detect the protonated molecule [M+H]⁺.
-
Source Parameter Optimization: This is performed by infusing a standard solution of the analyte directly into the mass spectrometer. Key parameters to optimize include capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to achieve the most stable and intense signal for the precursor ion.[14]
Caption: Schematic of the Multiple Reaction Monitoring (MRM) process.
Experimental Protocol: MS/MS (MRM) Optimization
-
Precursor Ion Selection: Infuse the analyte and acquire a full scan mass spectrum to confirm the mass of the protonated molecule, [M+H]⁺. This will be the precursor ion for Q1.
-
Product Ion Scan: Set Q1 to transmit only the precursor ion. Scan Q3 across a wide mass range while introducing collision gas (e.g., argon) into Q2. This fragments the precursor ion and generates a product ion spectrum.
-
MRM Transition Selection: From the product ion spectrum, select at least two stable and intense fragment ions. The most intense transition will be used for quantification ("quantifier"), and the second most intense will be used for confirmation ("qualifier"). Causality: Using two transitions provides a higher degree of specificity and confidence in analyte identification, a key principle of trustworthy methods.
-
Collision Energy (CE) Optimization: For each MRM transition, perform a CE ramp experiment to find the voltage that produces the most intense product ion signal. This value is then fixed in the final acquisition method.
Chapter 6: Method Validation - The Foundation of Trust
Validation is the formal process of demonstrating that the analytical method is suitable for its intended purpose.[16] The protocols and acceptance criteria are defined by regulatory bodies like the International Council for Harmonisation (ICH).[17][18][19][20]
Summary of Key Validation Parameters (ICH Q2(R2))
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference. | No significant peaks at the analyte's retention time in blank and placebo samples. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | To measure the closeness of the results to the true value. | Recovery of 80-120% (or tighter, e.g., 98-102% for drug substance assay). |
| Precision | To measure the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ); tighter for assays. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise (S/N) ≥ 10; Accuracy and Precision criteria must be met. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters (e.g., retention time, peak area) remain within defined limits. |
Chapter 7: Troubleshooting Common Issues
Even well-developed methods can encounter problems. A systematic approach to troubleshooting is essential.[10][21]
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols; column contamination; extra-column volume. | Check mobile phase pH; flush column; check for proper fitting connections. |
| Drifting Retention Time | Inadequate column equilibration; mobile phase composition change; column aging. | Ensure sufficient equilibration time; prepare fresh mobile phase; replace column. |
| Low Sensitivity / No Peak | Incorrect MS parameters; source contamination; sample preparation error; leak in the system. | Verify MS tune and method parameters; clean ion source; check sample prep steps; perform a leak check.[21] |
| High Backpressure | Column frit blockage; sample precipitation; blockage in tubing. | Filter all samples; reverse-flush column (if permitted); systematically check components by disconnecting them.[10] |
Conclusion
Developing a robust and reliable LC-MS method for pyrazole derivatives is a multi-faceted process that relies on a thorough understanding of chemistry, chromatography, and mass spectrometry. By moving beyond a templated approach and instead focusing on the scientific rationale behind each decision—from sample preparation to method validation—researchers can build with confidence. This guide provides a framework for that process, emphasizing systematic optimization and rigorous validation to generate data that is not only accurate and precise but fundamentally trustworthy.
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. tecan.com [tecan.com]
- 10. agilent.com [agilent.com]
- 11. Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm [anapharmbioanalytics.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. clinicalpub.com [clinicalpub.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. sisu.ut.ee [sisu.ut.ee]
- 17. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijper.org [ijper.org]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 21. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
A Comparative Guide to the Biological Activity of Ethyl 5-Bromo-1H-Pyrazole-3-Carboxylate Analogs
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The inherent versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. This guide focuses on ethyl 5-bromo-1H-pyrazole-3-carboxylate, a key intermediate, and explores how systematic structural modifications to this scaffold influence its biological activity. We will delve into a comparative analysis of its analogs, supported by experimental data and protocols, to provide researchers and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) within this promising class of compounds.
The Core Scaffold: this compound
This compound serves as a versatile starting material for generating a library of analogs.[4][5] Its structure features several key positions amenable to chemical modification: the N1-position of the pyrazole ring, the C5-bromo substituent, and the C3-ethyl carboxylate group. Each of these sites offers an opportunity to modulate the compound's physicochemical properties and its interaction with biological targets.
Synthesis of Analogs
The synthesis of this compound analogs typically involves a series of well-established organic reactions. The N1-position can be alkylated or arylated. The bromo group at the C5-position is a valuable handle for cross-coupling reactions, such as the Suzuki coupling, to introduce various aryl or heteroaryl substituents.[4] The ethyl carboxylate at the C3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides.[6][7][8]
Below is a generalized workflow for the synthesis of analogs:
Caption: General synthetic routes for analog generation.
Comparative Biological Activity
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core.[6][9] Here, we compare the anticancer, antimicrobial, and anti-inflammatory activities of various analogs based on published data.
Anticancer Activity
Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents.[7][8][10][11][12] The mechanism of action often involves the inhibition of protein kinases or the induction of apoptosis.
| Analog Type | Key Structural Features | Representative Activity (IC50) | Target Cell Lines | Reference |
| N1-Arylmethyl-5-aryl-3-carboxamide | N1-arylmethyl, C5-aryl, C3-carboxamide | Micromolar range | A549 (Lung) | [10] |
| 3,4-Diaryl-1-(2-aryl-2-oxoethyl)-5-carboxylate | C3, C4 diaryl substitution | Low micromolar range | HCT116, HT29, SW480 (Colorectal) | [4][5] |
| Pyrazole-5-carboxamides | Variously substituted aryl amines at C3-amide | Promising cytotoxicity | Various cancer cell lines | [7][8] |
Structure-Activity Relationship Insights:
-
N1-Substitution: The introduction of bulky aromatic groups at the N1-position can enhance anticancer activity.[10]
-
C5-Substitution: Aryl groups at the C5-position are often crucial for potent activity, with the substitution pattern on the aryl ring playing a significant role.[6]
-
C3-Amide Modification: Conversion of the C3-carboxylate to various amides can significantly impact cytotoxicity profiles.[7][8]
Antimicrobial Activity
Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[1][2][13][14][15]
| Analog Type | Key Structural Features | Representative Activity (MIC) | Target Organisms | Reference |
| Pyrazole-thiazole hybrids | Thiazole ring incorporation | Good to moderate activity | Gram-positive and Gram-negative bacteria | [13] |
| Pyrazole-imidazothiadiazole hybrids | Imidazothiadiazole moiety | 0.25 µg/mL | Multi-drug resistant bacteria | [14] |
| Pyrazolyl 1,3,4-thiadiazines | 1,3,4-thiadiazine ring fusion | 62.5–125 µg/mL | Bacteria and fungi | [15] |
Structure-Activity Relationship Insights:
-
The incorporation of other heterocyclic rings, such as thiazole or thiadiazine, can significantly enhance antimicrobial potency.[13][15]
-
The nature of the substituent at the N1-position and on any appended aryl rings can influence the spectrum of activity.[13]
Anti-inflammatory Activity
| Analog Type | Key Structural Features | In Vivo Activity | Mechanism of Action | Reference |
| Diarylpyrazoles | Aryl groups at C3 and C5 | 65-80% edema reduction | COX-2 inhibition | [16] |
| N-thiocarbamoyl pyrazolines | N-thiocarbamoyl group | Comparable to indomethacin | Lipoxygenase inhibition | [19][20] |
| Ethyl 5-(substituted phenyl)-1H-pyrazole-3-carboxylates | Substituted phenyl at C5 | Significant activity | Not specified | [21][22] |
Structure-Activity Relationship Insights:
-
The presence of specific aryl substituents, such as a p-sulfonamidophenyl group, is a common feature of selective COX-2 inhibitors.[18]
-
For some analogs, the anti-inflammatory effect may be mediated through pathways other than COX inhibition, such as lipoxygenase inhibition.[19]
Experimental Protocols
To ensure the reproducibility and validity of biological activity assessment, standardized experimental protocols are essential.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[7][8]
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial dilution of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
Visual Assessment: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity.[14][15]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[16][22]
-
Animal Grouping: Divide rats or mice into groups (control, standard, and test compound-treated).
-
Compound Administration: Administer the test compounds and the standard drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: After a specific time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[22]
Caption: In vivo carrageenan-induced paw edema workflow.
Conclusion
The this compound scaffold represents a privileged starting point for the development of novel therapeutic agents. The comparative analysis of its analogs reveals distinct structure-activity relationships that govern their anticancer, antimicrobial, and anti-inflammatory properties. Strategic modifications at the N1, C3, and C5 positions of the pyrazole ring are key to optimizing biological activity. The experimental protocols detailed herein provide a framework for the standardized evaluation of new analogs, facilitating the identification of promising lead compounds for further development. Future research should continue to explore the vast chemical space around this versatile scaffold to unlock its full therapeutic potential.
References
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Ethyl 5-Bromo- vs. 5-Chloro-1H-pyrazole-3-carboxylate for the Synthetic Chemist
In the landscape of medicinal chemistry and drug development, substituted pyrazoles are a cornerstone scaffold, prized for their diverse biological activities. The strategic functionalization of the pyrazole ring is paramount in modulating a compound's pharmacological profile. Among the most versatile handles for such modifications are halogen atoms, which serve as key precursors for a variety of transformations. This guide provides an in-depth, comparative analysis of the reactivity of two common halogenated pyrazole building blocks: ethyl 5-bromo-1H-pyrazole-3-carboxylate and ethyl 5-chloro-1H-pyrazole-3-carboxylate. Understanding the nuanced differences in their reactivity is crucial for designing efficient and selective synthetic routes.
This guide will delve into the comparative reactivity of these two compounds in three major classes of reactions: palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reductive dehalogenation. The discussion is grounded in fundamental principles of organic chemistry and supported by data from the scientific literature.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. In these reactions, the nature of the halogen atom on the pyrazole ring plays a decisive role in the reaction's efficiency.
Theoretical Underpinning: The Role of the Halogen in the Catalytic Cycle
The generally accepted mechanism for these cross-coupling reactions involves the oxidative addition of the aryl halide to a palladium(0) complex as a key step. The reactivity of the aryl halide in this step is largely dependent on the carbon-halogen (C-X) bond strength and the electronegativity of the halogen. The C-Br bond is weaker than the C-Cl bond, making the oxidative addition of the bromo-pyrazole to the palladium catalyst more facile and typically requiring milder reaction conditions. The general reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. When comparing ethyl 5-bromo- and 5-chloro-1H-pyrazole-3-carboxylate, the bromo derivative is expected to be significantly more reactive. This translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. For instance, Suzuki couplings of bromoindazoles have been shown to proceed efficiently.[3]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura coupling of ethyl 5-halopyrazole-3-carboxylates.
Sonogashira Coupling
Similar to the Suzuki coupling, the Sonogashira reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, is more efficient with the bromo-pyrazole. While Sonogashira-type reactions have been successfully performed with activated 5-chloropyrazoles, the bromo analog generally provides higher yields under milder conditions.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl compounds. The established reactivity trend of aryl halides (Br > Cl) holds true for this reaction as well.[5][6] Therefore, this compound will be the more reactive coupling partner, allowing for a broader range of amine nucleophiles and milder reaction conditions.
| Reaction | This compound | Ethyl 5-chloro-1H-pyrazole-3-carboxylate |
| Suzuki-Miyaura | Higher reactivity, milder conditions (lower temp., shorter time). | Lower reactivity, requires more forcing conditions (higher temp., longer time, more active catalyst). |
| Sonogashira | Preferred substrate, generally good to excellent yields. | Less reactive, may require higher catalyst loading and temperature. |
| Buchwald-Hartwig | More reactive, broader scope of amines, milder conditions. | Less reactive, may require specialized ligands and higher temperatures. |
Table 1. Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
Nucleophilic Aromatic Substitution (SNAr): A Shift in Reactivity
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. The ethyl carboxylate group at the 3-position of the pyrazole ring serves as such an activating group.
Theoretical Underpinning: The Role of the Halogen in SNAr
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity of the leaving group in SNAr is not solely dependent on the C-X bond strength. Instead, the electronegativity of the halogen plays a more significant role in stabilizing the intermediate Meisenheimer complex. The general reactivity trend for halogens as leaving groups in SNAr is F >> Cl > Br > I.[7] This is because the more electronegative halogen can better stabilize the negative charge that develops on the ring during the nucleophilic attack.
Therefore, for SNAr reactions, ethyl 5-chloro-1H-pyrazole-3-carboxylate is expected to be slightly more reactive than its bromo counterpart. However, the difference in reactivity between chloro and bromo derivatives in SNAr is often not as pronounced as in cross-coupling reactions.[7]
Reaction Mechanism: Nucleophilic Aromatic Substitution
Caption: General mechanism for the nucleophilic aromatic substitution on ethyl 5-halopyrazole-3-carboxylates.
| Feature | This compound | Ethyl 5-chloro-1H-pyrazole-3-carboxylate |
| Reactivity | Slightly less reactive. | Slightly more reactive. |
| Reaction Conditions | May require slightly higher temperatures or longer reaction times. | Generally proceeds under slightly milder conditions. |
| Applicability | Suitable for a wide range of strong nucleophiles. | Preferred for reactions with less reactive nucleophiles. |
Table 2. Comparative Reactivity in Nucleophilic Aromatic Substitution.
Reductive Dehalogenation (Hydrogenolysis): A Matter of Bond Strength
Reductive dehalogenation, or hydrogenolysis, is the process of replacing a halogen atom with a hydrogen atom, typically using a palladium catalyst and a hydrogen source. This reaction is often used to remove a halogen that was strategically employed as a directing group or for a prior transformation.
Theoretical Underpinning: C-X Bond Dissociation Energy
The ease of hydrogenolysis is directly related to the carbon-halogen bond dissociation energy. The C-Br bond is significantly weaker than the C-Cl bond, making the bromo-pyrazole more susceptible to reductive cleavage. This difference in reactivity can be exploited for selective dehalogenation in molecules containing both bromine and chlorine atoms.
| Feature | This compound | Ethyl 5-chloro-1H-pyrazole-3-carboxylate |
| Ease of Reduction | More easily reduced. | More resistant to reduction. |
| Reaction Conditions | Milder conditions (e.g., lower H2 pressure, room temperature). | Requires more forcing conditions (e.g., higher H2 pressure, elevated temperature). |
| Selectivity | Can be selectively reduced in the presence of a chloro group. | Reduction may also affect other functional groups. |
Table 3. Comparative Reactivity in Reductive Dehalogenation.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize ethyl 5-phenyl-1H-pyrazole-3-carboxylate.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired ethyl 5-phenyl-1H-pyrazole-3-carboxylate.
Note on the Chloro Analog: For the corresponding reaction with ethyl 5-chloro-1H-pyrazole-3-carboxylate, a more active catalyst system (e.g., a palladacycle precatalyst with a bulky phosphine ligand) and higher temperatures (e.g., >100 °C) would likely be required to achieve a comparable yield.
Conclusion
The choice between ethyl 5-bromo- and 5-chloro-1H-pyrazole-3-carboxylate as a synthetic intermediate is a strategic one, dictated by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo derivative is the more reactive and often preferred substrate, allowing for milder conditions and a broader substrate scope. Conversely, for nucleophilic aromatic substitution reactions, the chloro analog exhibits slightly higher reactivity due to the greater electronegativity of chlorine. Finally, the C-Br bond is more readily cleaved in reductive dehalogenation, enabling selective removal of the bromine atom. A thorough understanding of these reactivity patterns is essential for the modern synthetic chemist to navigate the synthesis of complex pyrazole-containing molecules efficiently and selectively.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the X-ray Crystallographic Analysis of Ethyl 5-Bromo-1H-Pyrazole-3-Carboxylate and Its Bioactive Analogs
For researchers and professionals in drug development, understanding the precise three-dimensional structure of a molecule is not merely an academic exercise; it is a critical prerequisite for rational drug design. Pyrazole derivatives form a cornerstone of modern medicinal chemistry, exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The spatial arrangement of substituents on the pyrazole core directly influences how these molecules interact with their biological targets. Single-crystal X-ray crystallography remains the gold standard for unambiguously determining these atomic arrangements, providing invaluable insights into structure-activity relationships (SAR).
Comparative Crystallographic Data of Bioactive Pyrazole Carboxylates
The solid-state architecture of a molecule is defined by its crystal system, space group, and unit cell dimensions. These parameters, along with key intramolecular details like torsion angles, dictate the overall packing and the nature of intermolecular interactions. The following table summarizes these key parameters for several pyrazole carboxylate derivatives, providing a basis for structural comparison.
| Parameter | Compound 1 | Compound 2 | Compound 3 |
| Chemical Name | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[3] | Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate[4] | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate[5] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | C₁₉H₁₇BrN₂O₂ | C₁₁H₁₀BrClN₂O₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| a (Å) | 9.5408(16) | 10.134(2) | 10.428(3) |
| b (Å) | 9.5827(16) | 16.273(3) | 11.233(3) |
| c (Å) | 11.580(2) | 11.082(2) | 12.012(4) |
| β (°) ** | 105.838(3) | 113.83(3) | 105.47(3) |
| Volume (ų) ** | 1018.5(3) | 1668.2(6) | 1356.1(7) |
| Key Torsion Angle | Phenyl to pyrazole plane: 60.83(5)°[3] | Bromophenyl to pyrazole plane: 5.78(13)°[4] | Pyridyl to pyrazole plane: Not specified |
| Dominant Interaction | Strong O-H···N hydrogen bonds forming chains[3] | Weak C-H···O hydrogen bonds[4] | Not specified |
In-Depth Structural Discussion
The data presented reveals significant structural diversity driven by substituent changes. In Compound 1 , the phenyl and pyrazole rings are twisted by a considerable 60.83°, and the crystal packing is dominated by strong hydrogen bonds involving the hydroxyl group, which link the molecules into chains.[3] This contrasts sharply with Compound 2 , where the bulky benzyl and bromophenyl groups adopt different orientations relative to the central pyrazole ring. The near co-planarity of the bromophenyl and pyrazole rings (dihedral angle of 5.78°) suggests a more extended π-system, while the crystal packing is governed by weaker C-H···O interactions.[4]
These comparisons underscore a fundamental principle: the choice of substituents not only modifies the electronic properties of the molecule but also imposes strict geometric constraints that guide intermolecular recognition in the solid state. For ethyl 5-bromo-1H-pyrazole-3-carboxylate, one could anticipate a structure influenced by N-H···O or N-H···N hydrogen bonds, similar to other N-unsubstituted pyrazoles, potentially forming dimers or chains. The bromine atom could also participate in halogen bonding, further directing the crystal packing.
Experimental Protocols: A Self-Validating Workflow
Achieving a high-quality crystal structure is a multi-step process where each stage validates the next. The following protocols represent a generalized yet robust workflow for the synthesis and crystallographic analysis of pyrazole carboxylate derivatives.
Synthesis of a Representative Pyrazole Carboxylate Derivative
This protocol is based on the well-established Knorr pyrazole synthesis, a reliable method for generating polysubstituted pyrazoles from β-dicarbonyl compounds and hydrazines.[6]
-
Preparation of the β-Diketone Equivalent: In a round-bottom flask, dissolve the starting ketone and an appropriate ester (e.g., diethyl oxalate) in a suitable solvent like ethanol.
-
Base-Catalyzed Condensation: Add a base, such as sodium ethoxide, dropwise at room temperature to catalyze the Claisen condensation, forming the 1,3-diketone intermediate. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.
-
Cyclization with Hydrazine: After the formation of the diketone, introduce the hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine). The choice of hydrazine will determine the substituent at the N1 position of the pyrazole ring.
-
Heating and Reflux: Heat the reaction mixture to reflux for several hours. The cyclocondensation reaction typically proceeds to completion under these conditions. Again, TLC is used to validate the formation of the pyrazole product.
-
Purification and Crystallization: After cooling, the product is isolated, often by precipitation or extraction. Purification is achieved through recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). Slow evaporation of the solvent from a saturated solution is the most common and effective method for growing single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Analysis
This protocol outlines the standard procedure for determining a molecular structure from a single crystal.
-
Crystal Selection and Mounting: A single crystal of suitable size and quality (typically 0.1-0.4 mm) with no visible cracks or defects is selected under a polarizing microscope. It is then mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) within the diffractometer.[1] This minimizes thermal vibrations of the atoms, leading to higher quality diffraction data. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation), rotates the crystal while a series of diffraction images are collected by a detector.[1]
-
Data Processing and Structure Solution: The collected images are processed to integrate the reflection intensities and apply corrections. The crystal system and space group are determined, and the structure is solved using direct methods or Patterson methods, which provide an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors, validating the final model.
-
Data Visualization and Analysis: The final refined structure provides precise bond lengths, angles, and details of intermolecular interactions. This data is visualized using software like Mercury or Olex2 to analyze molecular conformation and crystal packing.[1]
Visualization of Key Processes
Diagrams are essential for conceptualizing complex workflows and molecular interactions.
Caption: Workflow for Single-Crystal X-ray Crystallographic Analysis.
Caption: Diagram of a key intermolecular N-H···N hydrogen bond interaction.
Conclusion
The comparative analysis of pyrazole carboxylate derivatives clearly demonstrates the profound impact of substituent patterns on the three-dimensional architecture of these molecules in the solid state. Although the crystal structure of this compound is not yet in the public domain, the principles derived from its close analogs provide a robust framework for predicting its structural properties. The interplay of steric hindrance, hydrogen bonding, and potential halogen interactions will undoubtedly define its crystal packing. This deep structural understanding, attainable only through high-resolution X-ray crystallographic analysis, is paramount for the continued development of next-generation pyrazole-based therapeutics with enhanced potency and selectivity.
References
comparing the efficacy of different palladium catalysts for Suzuki coupling of bromopyrazoles
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmacophores. Its prevalence in biologically active molecules necessitates robust and efficient methods for its functionalization. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, offering a versatile pathway to elaborate on the pyrazole core.[1][2] However, the successful coupling of bromopyrazoles is not without its challenges, including potential catalyst inhibition by the nitrogen-rich heterocycle and undesired side reactions like dehalogenation.[3][4][5][6][7]
The choice of the palladium catalyst is critical to overcoming these hurdles and achieving high efficacy. This guide provides an in-depth comparison of various palladium catalyst systems for the Suzuki coupling of bromopyrazoles, supported by experimental data, to empower scientists in selecting the optimal catalyst for their specific synthetic needs.
The Crucial Role of the Palladium Catalyst
The efficacy of a palladium catalyst in the Suzuki coupling of bromopyrazoles is profoundly influenced by the ligand sphere surrounding the palladium center. The ligand dictates the catalyst's stability, solubility, and reactivity, directly impacting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For challenging substrates like bromopyrazoles, the ideal ligand should be electron-rich and sterically bulky to facilitate the oxidative addition of the Pd(0) to the C-Br bond and promote the final reductive elimination step.[8]
This guide will explore the performance of three major classes of palladium catalysts:
-
Palladium Complexes with Phosphine Ligands: These are the most traditional catalysts for Suzuki couplings.
-
Palladium N-Heterocyclic Carbene (NHC) Complexes: These have emerged as highly active and stable catalysts.
-
Palladacycles: These pre-activated catalyst systems offer high stability and efficiency.
Comparative Performance of Palladium Catalysts
The selection of a suitable palladium catalyst system is paramount for a successful Suzuki coupling of bromopyrazoles. Below is a comparative analysis of commonly employed catalysts, with performance data summarized for clarity.
Table 1: Efficacy of Various Palladium Catalysts in the Suzuki Coupling of Bromopyrazoles
| Catalyst System | Bromopyrazole Substrate | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [9] |
| XPhosPdG2 / XPhos | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | Na₂CO₃ | Dioxane | 110 | - | 9 (with 91% debromination) | [4] |
| XPhosPdG2 / XPhos | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | Various | Various | Various | - | Good to Excellent | [4][10] |
| XPhos-derived precatalyst P1 | 3- and 4-bromopyrazole | Aryl boronic acids | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 61-86 | [3] |
| Pd₂(dba)₃ / Ligand 1 (pyrazole-based P,N-ligand) | Aryl bromides | Phenylboronic acid | NaO-tBu | Toluene | 80-85 | 9-10 | 70-80 | [11][12] |
Note: The efficacy of a catalyst is highly substrate and condition-dependent. The data above serves as a general guide.
Understanding the Catalytic Cycle and Experimental Workflow
A sound understanding of the Suzuki-Miyaura catalytic cycle is fundamental to troubleshooting and optimizing reaction conditions.
Caption: The Suzuki-Miyaura catalytic cycle.
The experimental workflow for comparing catalyst efficacy requires a systematic approach to ensure reproducible and comparable results.
Caption: Workflow for comparing palladium catalyst efficacy.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are generalized yet detailed protocols for performing a Suzuki-Miyaura coupling of a bromopyrazole, which can be adapted for specific substrates and catalysts.
General Procedure using a Phosphine-Based Catalyst (e.g., Pd(dppf)Cl₂)
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromopyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous dimethoxyethane (5 mL) via syringe.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure using an N-Heterocyclic Carbene (NHC)-Based Catalyst (e.g., XPhos Pd G2)
-
Reaction Setup: In a glovebox, weigh the bromopyrazole (1.0 mmol), the arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), XPhos Pd G2 (0.02 mmol, 2 mol%), and XPhos ligand (0.02 mmol, 2 mol%) into a reaction vial.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and water (1 mL) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing by LC-MS.
-
Work-up and Purification: Follow a similar procedure as described for the phosphine-based catalyst.
Causality Behind Experimental Choices
-
Choice of Base: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[13] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and catalyst used.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is commonly used. Water can aid in the dissolution of the base and facilitate the formation of the active boronate species.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Therefore, performing the reaction under an inert atmosphere is critical to prevent catalyst deactivation and ensure high catalytic activity.
-
Ligand-to-Metal Ratio: For some catalyst systems, particularly those generated in situ, the addition of excess ligand can be beneficial. It can help to stabilize the active catalytic species and prevent the formation of palladium black, which is an inactive form of the catalyst.[3]
Homogeneous vs. Heterogeneous Catalysts
While this guide primarily focuses on homogeneous palladium catalysts, it is worth noting the existence and potential of heterogeneous catalysts.
-
Homogeneous Catalysts: These are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the active species.[14] However, removal of the catalyst from the product can be challenging and costly, which is a significant concern in pharmaceutical manufacturing.[15]
-
Heterogeneous Catalysts: These are in a different phase from the reaction mixture (typically a solid catalyst in a liquid reaction). They offer the significant advantage of easy separation and recyclability.[14][16] However, they may exhibit lower activity compared to their homogeneous counterparts and can suffer from leaching of the metal into the product.[15] Recent advancements in supporting palladium on magnetic nanoparticles are addressing some of these challenges.[17]
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of bromopyrazoles is a powerful transformation for the synthesis of complex molecules. The choice of the palladium catalyst is a critical parameter that dictates the success of the reaction. While traditional phosphine-based catalysts like Pd(dppf)Cl₂ remain effective for many applications, modern catalysts based on bulky, electron-rich phosphine ligands (e.g., XPhos) and N-heterocyclic carbenes often provide superior results for challenging substrates.
Future developments in this field will likely focus on the design of more active, stable, and recyclable catalysts. The use of greener solvents and lower catalyst loadings will also be a key area of research, driven by the principles of sustainable chemistry. For researchers and drug development professionals, a thorough understanding of the available catalyst systems and the mechanistic principles of the Suzuki coupling will continue to be essential for the efficient and successful synthesis of novel pyrazole-containing compounds.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 15. qualitas1998.net [qualitas1998.net]
- 16. Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions | Scilit [scilit.com]
- 17. mdpi.com [mdpi.com]
biological evaluation of novel pyrazole carboxamide derivatives
<_ A Comparative Guide to the Biological Evaluation of Novel Pyrazole Carboxamide Derivatives as Anticancer Agents
Authored by Senior Application Scientist, Gemini
Introduction: The Ascendancy of Pyrazole Carboxamides in Oncology
The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities and presence in numerous clinically approved drugs.[1] These heterocyclic compounds are particularly prominent in oncology, where they form the structural basis for a multitude of potent and selective kinase inhibitors targeting critical signaling pathways implicated in cancer progression.[1][2] Derivatives have been successfully developed as inhibitors of key kinases such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora Kinases, making them a focal point for novel anticancer drug discovery.[1][2][3][4]
This guide provides a comprehensive framework for the preclinical . It is designed for researchers, scientists, and drug development professionals, offering a logical, stepwise progression from initial in vitro screening to mechanistic studies and culminating in in vivo efficacy assessment. We will compare the performance of hypothetical novel derivatives against established benchmarks, supported by detailed experimental protocols and illustrative data.
Part 1: Foundational In Vitro Evaluation – Assessing Cytotoxicity
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic (cell-killing) activity against a panel of relevant cancer cell lines. This provides a broad measure of potency and a preliminary indication of the compound's therapeutic window.
The Causality Behind Experimental Choices
-
Choice of Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screening method. It is a robust, colorimetric assay that measures cellular metabolic activity, which in most cases, correlates directly with the number of viable cells.[5][6][7] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into a purple formazan product.[6][7]
-
Selection of Cell Lines: A diverse panel of cell lines is crucial. For this guide, we will use:
-
Comparative Benchmark: Doxorubicin, a widely used chemotherapeutic agent, serves as the positive control. This allows for a direct comparison of the novel compounds' potency against a clinical standard.[4][9]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole carboxamide derivatives (e.g., PZ-Cpd-1 , PZ-Cpd-2 ) and the Doxorubicin standard in culture medium. Add 100 µL of the diluted compounds to the respective wells, ensuring a range of final concentrations (e.g., 0.01 µM to 100 µM). Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[10][11]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the purple formazan crystals.[7][11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)
| Compound | MCF-7 (µM) | HCT116 (µM) | A549 (µM) |
| PZ-Cpd-1 | 1.5 ± 0.2 | 0.8 ± 0.1 | 2.3 ± 0.3 |
| PZ-Cpd-2 | 15.6 ± 1.8 | 9.7 ± 1.1 | 21.4 ± 2.5 |
| Doxorubicin | 0.95 ± 0.1[4] | 0.5 ± 0.05 | 1.2 ± 0.15 |
Data are presented as mean IC₅₀ ± standard deviation from three independent experiments.
Insight: The data reveals that PZ-Cpd-1 exhibits potent anticancer activity, with IC₅₀ values in the low micromolar range, comparable to the clinical standard Doxorubicin. In contrast, PZ-Cpd-2 is significantly less potent. This initial screen prioritizes PZ-Cpd-1 for further mechanistic investigation.
Part 2: Mechanistic Elucidation – Uncovering the Mode of Action
Potent cytotoxicity warrants a deeper investigation into how the compound kills cancer cells. Key questions to address are whether the compound induces programmed cell death (apoptosis) and if it affects the cell's division cycle.
Workflow for Mechanistic Studies
Caption: Workflow for the mechanistic evaluation of a lead compound.
A. Apoptosis Induction Analysis
Trustworthiness of the Protocol: The Annexin V-FITC and Propidium Iodide (PI) assay is the gold standard for detecting apoptosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (FITC, green fluorescence), allowing for the identification of early apoptotic cells.[13] PI is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells (red fluorescence) where membrane integrity is lost.[13] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Seed HCT116 cells in 6-well plates and treat with the IC₅₀ concentration of PZ-Cpd-1 (0.8 µM) and a vehicle control for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[12] Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12][15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14][15]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[13][14] FITC is detected in the FL1 channel (green) and PI in the FL3 channel (red).
Data Presentation: Apoptosis Analysis in HCT116 Cells
| Treatment | Live Cells (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 94.5% | 3.1% | 2.4% |
| PZ-Cpd-1 (0.8 µM) | 45.2% | 38.5% | 16.3% |
Insight: Treatment with PZ-Cpd-1 dramatically increases the population of early and late apoptotic cells, confirming that its cytotoxic effect is mediated, at least in part, by inducing programmed cell death.
B. Cell Cycle Analysis
Expertise Behind the Choice: Many kinase inhibitors exert their anticancer effects by disrupting the cell cycle, a tightly regulated process that controls cell division.[16] Flow cytometry using PI staining is a standard method to analyze cell cycle distribution. PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the quantification of cells in different phases: G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content).[16][17]
Experimental Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Seed HCT116 cells and treat with the IC₅₀ concentration of PZ-Cpd-1 (0.8 µM) and a vehicle control for 24 hours.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing.[18] Fix overnight at 4°C or for at least two hours on ice.[18]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining buffer containing PI (50 µg/mL) and RNase A (100 µg/mL).[18] RNase A is essential to degrade RNA, ensuring that PI only binds to DNA.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence on a linear scale.[19]
Data Presentation: Cell Cycle Distribution in HCT116 Cells
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 55.1% | 24.5% | 20.4% |
| PZ-Cpd-1 (0.8 µM) | 21.3% | 15.2% | 63.5% |
Insight: PZ-Cpd-1 causes a significant accumulation of cells in the G2/M phase, indicating that the compound interferes with the cell's ability to complete mitosis. This G2/M arrest is a common mechanism for anticancer drugs that target kinases involved in mitotic progression, such as Aurora Kinases or CDKs.
Hypothesized Signaling Pathway
Based on the G2/M arrest, a plausible target for pyrazole carboxamides like PZ-Cpd-1 is Aurora Kinase A, a key regulator of mitotic entry and spindle formation.
Caption: Hypothesized inhibition of the G2/M transition by PZ-Cpd-1.
Part 3: In Vivo Efficacy Assessment – The Xenograft Model
Promising in vitro results must be validated in a living organism to assess a compound's true therapeutic potential. The human tumor xenograft model is a cornerstone of preclinical oncology research, where human cancer cells are implanted into immunodeficient mice.[20][21]
Authoritative Grounding for the Model
-
Model System: Athymic nude mice are used as they lack a functional thymus and cannot mount an effective immune response to reject the human tumor cells.[21]
-
Implantation: HCT116 cells are injected subcutaneously into the flank of the mice.[20] This creates an "ectopic" tumor that is easily accessible for measurement.[20]
-
Rationale: This model allows for the evaluation of a drug's ability to inhibit tumor growth in a complex biological system, providing critical data on efficacy and potential toxicity before consideration for clinical trials.[20][22]
Experimental Protocol: Subcutaneous Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells in a mixture of media and Matrigel into the right flank of each athymic nude mouse.
-
Tumor Growth: Allow tumors to grow until they reach a palpable volume of approximately 100-150 mm³.
-
Randomization: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline or a specified solvent).
-
Group 2: PZ-Cpd-1 (e.g., 50 mg/kg, administered daily via intraperitoneal injection).
-
Group 3: Positive Control (a clinically relevant drug for colorectal cancer, e.g., 5-Fluorouracil).
-
-
Treatment and Monitoring: Administer treatment according to the defined schedule for 21-28 days.
-
Tumor Volume: Measure tumors with calipers every 2-3 days. Calculate volume using the formula: (Length x Width²)/2.[21]
-
Body Weight: Monitor animal body weight as an indicator of systemic toxicity.
-
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) | Change in Body Weight |
| Vehicle Control | 1550 ± 210 | - | +5% |
| PZ-Cpd-1 (50 mg/kg) | 480 ± 95 | 69% | -2% |
| Positive Control | 620 ± 110 | 60% | -8% |
Data are presented as mean ± standard error of the mean (SEM).
Insight: PZ-Cpd-1 demonstrates significant antitumor efficacy in vivo, achieving a 69% tumor growth inhibition. Notably, it outperforms the positive control and shows a better toxicity profile, as indicated by the minimal change in body weight. These results strongly support the continued development of PZ-Cpd-1 as a potential clinical candidate.
Conclusion
This guide has outlined a rigorous, multi-faceted approach to the . By progressing logically from broad cytotoxicity screening to detailed mechanistic studies and culminating in a validated in vivo model, researchers can build a comprehensive data package. The comparative analysis of PZ-Cpd-1 against established standards and a less potent analog (PZ-Cpd-2 ) highlights the importance of this structured evaluation. The strong performance of PZ-Cpd-1 across all assays—demonstrating potent cytotoxicity, induction of apoptosis, G2/M cell cycle arrest, and significant tumor growth inhibition in vivo—validates the pyrazole carboxamide scaffold as a fertile ground for the discovery of next-generation anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. static.igem.org [static.igem.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. kumc.edu [kumc.edu]
- 15. Annexin V-FITC Kit Protocol [hellobio.com]
- 16. nanocellect.com [nanocellect.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. karger.com [karger.com]
- 22. crownbio.com [crownbio.com]
A Comparative Guide to the In Vitro Anticancer Efficacy of Spiro Pyrazole-Oxindole Congeners
This guide provides a comprehensive analysis of the in vitro anticancer properties of spiro pyrazole-oxindole congeners, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry.[1] These molecules, characterized by a unique three-dimensional spiro fusion of pyrazole and oxindole rings at the C3 position of the oxindole core, have demonstrated potent and often selective cytotoxic effects against a range of human cancer cell lines.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of various congeners, elucidation of their mechanisms of action, and detailed protocols for their evaluation.
The Spiro Pyrazole-Oxindole Scaffold: A Privileged Structure in Oncology Research
The spirooxindole framework is a core structure in numerous natural products and pharmacologically active molecules known for their diverse biological activities.[1] Fusing this scaffold with a pyrazole moiety creates a rigid, complex architecture that is advantageous for specific and high-affinity binding to biological targets.[3] This structural feature has been exploited to develop small molecules that can inhibit cell proliferation and induce apoptosis, often with minimal toxicity to non-cancerous cells.[2][4] The primary anticancer mechanisms associated with these congeners involve the induction of apoptosis, disruption of the cell cycle, and modulation of key regulatory proteins such as the p53-MDM2 axis.[5][6]
Comparative Cytotoxicity: A Quantitative Analysis
The anticancer potential of a compound is initially quantified by its cytotoxic effect on cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Below is a comparative summary of the IC50 values for representative spiro pyrazole-oxindole congeners against various human cancer cell lines, as determined by the MTT assay.
| Compound ID | Cancer Cell Line | IC50 (µM or µg/mL) | Reference Compound | IC50 of Ref. (µM or µg/mL) | Source |
| 13h | HCT-116 (Colon) | 5.7 µg/mL | Doxorubicin | >100 µg/mL | [2] |
| 13h | MCF-7 (Breast) | 5.8 µg/mL | Doxorubicin | 37.6 µg/mL | [2] |
| 13h | HepG-2 (Liver) | 19.2 µg/mL | Doxorubicin | 21.6 µg/mL | [7] |
| Compound 6 | MCF-7 (Breast) | 3.55 ± 0.49 µM | - | - | [8] |
| Compound 6 | MDA-MB-231 (Breast) | 4.40 ± 0.468 µM | - | - | [8] |
| 8h | A2780 (Ovarian) | 10.3 ± 1.1 µM | - | - | [9] |
| 8m | A549 (Lung) | 17.7 ± 2.7 µM | - | - | [9] |
| 6h | Jurkat (T-cell leukemia) | 4.36 ± 0.2 µM | - | - | [10] |
| 6f | HepG-2 (Liver) | 3.5 ± 0.11 µM | Staurosporine | 10.3 ± 0.23 µM | [11] |
| 6d | MCF-7 (Breast) | 4.3 ± 0.18 µM | Staurosporine | 17.8 ± 0.50 µM | [11] |
Expert Analysis: The data clearly indicate that spiro pyrazole-oxindole congeners exhibit a broad spectrum of potent anticancer activity. For instance, compound 13h shows significantly higher potency against HCT-116 and MCF-7 cell lines compared to the standard chemotherapeutic drug, doxorubicin.[2] Notably, many of these compounds demonstrate selectivity, with studies reporting minimal toxicity against normal cell lines like human skin fibroblasts (BJ-1) and mouse embryonic fibroblasts (NIH/3T3), a crucial attribute for a promising drug candidate.[2][8] The variations in potency across different congeners and cell lines underscore the importance of structure-activity relationship (SAR) studies to optimize the scaffold for enhanced efficacy and selectivity.
Unraveling the Mechanism of Action: Induction of Apoptosis
A predominant mechanism through which spiro pyrazole-oxindole congeners exert their anticancer effects is the induction of apoptosis, or programmed cell death.[2][12] This is a highly regulated process essential for eliminating damaged or unwanted cells, and its activation is a successful strategy in cancer therapy.[2]
The p53-MDM2 Axis and Intrinsic Apoptotic Pathway
Many spirooxindole derivatives function by disrupting the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[5][6] In healthy cells, MDM2 keeps p53 levels low by targeting it for degradation.[5] By inhibiting this interaction, these compounds stabilize and activate p53, allowing it to trigger cell cycle arrest or apoptosis.
Activated p53 upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[2][12] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a cascade of executioner caspases (e.g., caspase-3), ultimately leading to cell death.[2]
Experimental Protocols: A Self-Validating Workflow
To ensure the trustworthiness and reproducibility of in vitro findings, a logical and self-validating experimental workflow is crucial. This involves progressing from general cytotoxicity screening to more specific mechanistic assays.
Protocol: Cell Viability Assessment (MTT Assay)
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity.[2][9] It serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the spiro pyrazole-oxindole congeners in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)
Causality: This flow cytometry-based assay is a gold standard for quantifying apoptosis.[10] In early apoptosis, a cell membrane lipid, phosphatidylserine (PS), translocates from the inner to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the spiro congener at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol: Western Blot Analysis of Apoptotic Proteins
Causality: Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate. This technique is essential to validate the mechanism of action by directly measuring the changes in the levels of key regulatory proteins in the apoptotic pathway, such as p53, Bcl-2, Bax, and cleaved caspase-3, following treatment with the compound.[9]
Step-by-Step Methodology:
-
Protein Extraction: Treat cells as in the apoptosis assay. Lyse the harvested cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensity and normalize to the loading control to compare protein expression levels across different treatments.
Conclusion and Future Directions
The collective evidence strongly supports the potential of spiro pyrazole-oxindole congeners as a valuable scaffold for the development of novel anticancer agents.[2][12] Their potent cytotoxic activity against a range of cancer cell lines, favorable selectivity profile, and well-defined pro-apoptotic mechanism of action make them compelling candidates for further preclinical and clinical investigation. Future research should focus on optimizing the structure to enhance potency and drug-like properties, exploring synergistic combinations with existing chemotherapies, and conducting in vivo studies to validate their therapeutic efficacy in animal models.[9]
References
- 1. Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel spiropyrazoline oxindoles and evaluation of cytotoxicity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioactivity Assessment of Novel Spiro Pyrazole-Oxindole Congeners Exhibiting Potent and Selective in vitro Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 5-Bromo-1H-Pyrazole-3-Carboxylate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like ethyl 5-bromo-1H-pyrazole-3-carboxylate requires a thorough understanding of not just its scientific applications, but also its inherent hazards and the protocols for its safe disposal. This guide provides a comprehensive, step-by-step framework for managing this compound from the moment it becomes waste to its final, compliant disposal.
The fundamental principle governing laboratory waste is that no experiment should begin without a clear plan for the disposal of all resulting materials.[1] This proactive approach ensures regulatory compliance and prevents the accumulation of hazardous unknowns.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal, it is critical to understand the specific risks associated with this compound. This compound is a halogenated heterocyclic molecule, and its hazard profile dictates all subsequent safety and disposal procedures.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[2]:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications mandate specific handling procedures to avoid exposure. The presence of a carbon-halogen bond places it in the category of halogenated organic compounds, which have specific waste stream requirements.[3][4]
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against the hazards identified. The minimum required PPE when handling this compound in solid or solution form includes:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles. A face shield may be required for bulk transfers. | Protects against splashes and airborne particles that can cause serious eye irritation.[2][5] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's breakthrough time data. | Prevents direct skin contact, which can cause irritation.[2] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, such as a certified chemical fume hood. | Mitigates the risk of respiratory tract irritation from dust or vapors.[2] |
Always consult the specific Safety Data Sheet (SDS) provided by the chemical supplier for detailed PPE recommendations.
Part 2: Waste Segregation and Collection
Proper segregation is the most critical step in the waste management process. Mixing incompatible waste streams can lead to dangerous chemical reactions, complicates disposal, and significantly increases costs.[6][7]
Workflow for Waste Segregation
Caption: Waste segregation decision workflow.
Step-by-Step Segregation Protocol:
-
Identify the Waste Type: Determine if the waste is the pure solid compound, a solution, or contaminated labware (e.g., gloves, weigh boats, pipette tips).
-
Segregate Halogenated from Non-Halogenated Waste: This is a critical distinction. This compound is a halogenated organic compound.[4]
-
Solutions: If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it must be collected in a designated "Halogenated Organic Waste" container.[8][9]
-
Solutions: If dissolved in a non-halogenated solvent (e.g., ethanol, ethyl acetate, acetone), the entire solution is now considered halogenated waste due to the solute. It must be disposed of in the "Halogenated Organic Waste" container. Do not mix this with pure non-halogenated solvent waste.[8]
-
Solid Waste: Collect un-dissolved solid residues and contaminated materials (gloves, wipers) in a separate, clearly labeled "Solid Hazardous Waste" or "Halogenated Solid Waste" container.
-
-
Avoid Incompatibilities: Never mix this waste with strong acids, bases, or oxidizers.[5] Aqueous waste should be kept separate from organic solvent waste.[4]
Part 3: Container Management and Labeling
Regulatory agencies like the EPA and OSHA have stringent requirements for waste container management to prevent leaks, spills, and exposure.[7]
Container Requirements:
-
Compatibility: The container must be made of a material that does not react with the waste. For organic solvents and this compound, glass or high-density polyethylene (HDPE) are typically appropriate.[6][10]
-
Condition: Containers must be in good condition, free from damage, and have a secure, leak-proof screw cap.[7][11] Food-grade containers are not permissible for hazardous waste storage.[11]
-
Closure: Waste containers must be kept closed at all times except when actively adding waste.[8][12] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
Labeling Protocol:
Accurate labeling is a legal requirement and essential for safety.[13] The label must be affixed to the container as soon as the first drop of waste is added.[8]
| Label Element | Description |
| "Hazardous Waste" | The words "Hazardous Waste" must be prominently displayed.[9][13] |
| Chemical Constituents | List the full chemical name of all components, including solvents. Write out "this compound". Do not use abbreviations or chemical formulas.[8] |
| Approximate Percentages | Estimate the percentage of each component in the container. |
| Hazard Identification | Indicate the relevant hazards (e.g., Irritant, Toxic). Pictograms or written warnings are acceptable.[13] |
| Accumulation Start Date | This date is applied only when the container is moved from a Satellite Accumulation Area (SAA) to a Central Accumulation Area (CAA).[13] |
Part 4: On-Site Accumulation and Disposal
Laboratories must manage waste within designated areas and adhere to strict volume and time limits set by the EPA under the Resource Conservation and Recovery Act (RCRA).[7]
Satellite Accumulation Area (SAA)
The SAA is the designated location in the lab, at or near the point of waste generation, where waste is initially collected.[11][12]
-
Location: The SAA must be under the control of laboratory personnel.[7]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[1][12]
-
Secondary Containment: Use trays or tubs to place waste containers in, which can contain the contents in case of a leak from the primary container.[7][14]
Disposal Procedure:
-
Collection in SAA: Collect waste following the segregation and container guidelines above in your laboratory's designated SAA.
-
Request Pickup: Once a container is full (leave at least 10% headspace for expansion), or if the project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[12] Do not move the waste to other rooms or labs.[12]
-
Transport and Final Disposal: The EHS department will transport the waste from the SAA to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste disposal vendor.[13] The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a specialized facility.[4][15] This process destroys the organic molecule, preventing its release into the environment.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Minor Spill (Contained, in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical spill kit absorbent.
-
Collect the contaminated absorbent material in a sealed container or bag.
-
Label it as "Solid Hazardous Waste" with the chemical name and dispose of it with your other solid waste.
-
-
Major Spill (Outside of containment, large volume):
-
Evacuate the area immediately.
-
Alert others and activate the fire alarm if necessary to facilitate evacuation.
-
Call your institution's emergency EHS number or 911.[8]
-
Do not attempt to clean it up yourself.
-
By adhering to these procedures, researchers can ensure that the disposal of this compound is handled safely, responsibly, and in full compliance with environmental regulations, protecting themselves, their colleagues, and the broader community.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. fishersci.com [fishersci.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. danielshealth.com [danielshealth.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. actenviro.com [actenviro.com]
- 15. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 5-bromo-1H-pyrazole-3-carboxylate
For the modern researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. This guide provides essential, field-proven safety and logistical information for handling ethyl 5-bromo-1H-pyrazole-3-carboxylate (CAS No. 1392208-46-6), a halogenated pyrazole derivative. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary precautions, thereby fostering a culture of proactive safety and scientific integrity.
Hazard Analysis: Understanding the Reactivity and Toxicity Profile
This compound is a solid organic compound that presents specific hazards requiring stringent control measures. The Globally Harmonized System (GHS) classification for this compound provides the foundational data for our safety protocols.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications dictate the necessity of a multi-layered personal protective equipment (PPE) strategy to prevent contact with skin, eyes, and the respiratory system. The presence of a bromine atom on the pyrazole ring categorizes this compound as a halogenated heterocyclic compound, which informs our disposal strategy.
| Hazard Classification | GHS Code | Potential Effects |
| Skin Corrosion/Irritation | H315 | Redness, inflammation, and discomfort upon contact. |
| Serious Eye Damage/Irritation | H319 | Significant eye irritation, redness, pain, and potential for temporary vision impairment. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Irritation of the nose, throat, and lungs, leading to coughing and shortness of breath. |
Personal Protective Equipment (PPE): A Self-Validating System of Defense
The selection of PPE is not a matter of simple box-checking but a critical risk-mitigation decision. The following recommendations are based on the known hazards of this compound and best practices for handling solid chemical irritants.
Given the H315 classification (Causes skin irritation), direct skin contact must be avoided. The choice of glove material is paramount.
-
Primary Recommendation: Nitrile gloves. Nitrile offers excellent resistance to a broad range of chemicals, including many organic solvents that might be used in conjunction with the solid compound.[2][3] They also provide a clear indication of tearing or punctures.[4]
-
Minimum Thickness: A standard disposable nitrile glove (4-5 mil) is generally sufficient for incidental contact (e.g., weighing, preparing solutions). For tasks with a higher risk of splashes or prolonged handling, consider thicker nitrile gloves or double-gloving.
-
Causality: The ester and pyrazole functionalities, along with the halogen, present a complex chemical profile. Nitrile provides a robust barrier against such polar and moderately nonpolar structures. Always check gloves for visible signs of degradation or punctures before and during use.[4] Never reuse disposable gloves.[4]
The H319 classification (Causes serious eye irritation) necessitates robust eye protection.
-
Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required at all times when handling the compound, even in small quantities.[5] Standard safety glasses with side shields are insufficient as they do not protect against fine dust or splashes from all angles.
-
Recommended for High-Risk Operations: When handling larger quantities or performing operations that could generate dust (e.g., scraping from a flask, transfer between containers), a face shield should be worn in addition to safety goggles.[3][6] This provides an extra layer of protection for the entire face.[5]
To supplement hand protection and prevent accidental skin contact, appropriate body covering is essential.
-
Standard Protocol: A clean, buttoned laboratory coat should be worn at all times.
-
Material: Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant blend, depending on other laboratory hazards.
-
Additional Measures: For tasks with a significant risk of dust generation, consider the use of disposable coveralls (e.g., Tyvek) to prevent contamination of personal clothing.[3]
The H335 classification (May cause respiratory irritation) indicates that inhalation of the solid dust must be prevented. The level of respiratory protection depends on the scale and nature of the handling procedure.
-
Primary Engineering Control: Whenever possible, handle this compound within a certified chemical fume hood to minimize airborne particulates.
-
For Low-Dust Operations: For routine small-scale weighing and solution preparation inside a fume hood, a well-fitted disposable N95 respirator may be sufficient to prevent inhalation of any generated dust.
-
For Higher-Risk Operations: If there is a potential for significant dust generation or if working outside of a fume hood (not recommended), a half-mask or full-facepiece air-purifying respirator with P100 (HEPA) particulate filters is required.[7] A full-facepiece respirator offers the added benefit of integrated eye and face protection.[6]
Caption: Logical relationship between hazards and PPE selection.
Operational and Disposal Plans: From Bench to Waste Stream
A comprehensive safety plan extends from the moment a chemical is received to its final disposal.
-
Receiving: Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] Pyrazole derivatives can be sensitive to light and oxidation; storage in a tightly sealed, opaque container is recommended.[9][10]
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within a chemical fume hood or a ventilated balance enclosure. Use tools (spatulas, weighing paper) dedicated to this chemical or thoroughly cleaned before and after use.
-
Spill Management:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation. Place into a clearly labeled, sealed container for hazardous waste disposal. Clean the spill area with a damp cloth (using an appropriate solvent if necessary), and dispose of the cleaning materials as hazardous waste.
-
Major Spills: Evacuate the immediate area. Prevent the spread of the dust. If the spill is large or you are not equipped to handle it, contact your institution's environmental health and safety (EHS) office immediately.
-
As a halogenated organic compound, this compound requires specific disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.[11]
-
Waste Segregation: All solid waste contaminated with this compound (e.g., excess material, contaminated weighing paper, gloves, cleaning materials) must be collected in a dedicated, properly labeled hazardous waste container. The label should clearly state "Halogenated Organic Waste" and list the chemical name.[12]
-
Solvent Waste: If the compound is used in solution, the resulting liquid waste must be collected in a container designated for "Halogenated Organic Liquid Waste."[12] Do not mix with non-halogenated waste streams, as this complicates and increases the cost of disposal.[11]
-
Container Management: Keep waste containers tightly sealed when not in use and store them in a designated satellite accumulation area.
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS office, which will use a licensed chemical waste management company.[13] The primary disposal method for such compounds is typically high-temperature incineration to ensure complete destruction and prevent the release of harmful substances.[14]
References
- 1. This compound | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How To Choose The Right chemical resistant Gloves – A Buyer’s Guide - Blog [droppe.com]
- 3. trimaco.com [trimaco.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. safetycompany.com [safetycompany.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
